GNF2133
Description
Properties
Molecular Formula |
C24H30N6O2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C24H30N6O2/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31) |
InChI Key |
SAZIAQSVBIWIDU-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5 |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNF2133; GNF-2133; GNF 2133; |
Origin of Product |
United States |
Foundational & Exploratory
GNF2133 Mechanism of Action in Pancreatic Beta-Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of GNF2133 in pancreatic beta-cells. This compound is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key regulator of beta-cell proliferation. This document summarizes the current understanding of its primary signaling pathways, presents quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the molecular interactions.
Core Mechanism of Action: DYRK1A Inhibition
This compound's primary therapeutic effect in the context of diabetes stems from its ability to induce the proliferation of pancreatic beta-cells, thereby increasing beta-cell mass.[1][2][3][4] This is achieved through the specific inhibition of DYRK1A, a serine/threonine kinase that acts as a crucial negative regulator of cell cycle progression in beta-cells.[5] this compound is a potent and selective inhibitor of DYRK1A, with significantly less activity against other kinases such as GSK3β.[6]
Impact on the DREAM Complex and Cell Cycle Entry
The most significant downstream effect of DYRK1A inhibition by this compound is the disruption of the DREAM (Dimerization partner, RB-like, E2F, and MuvB) complex. In quiescent beta-cells, DYRK1A phosphorylates and activates components of the DREAM complex, which then acts as a transcriptional repressor of cell cycle-promoting genes.
By inhibiting DYRK1A, this compound prevents the formation of the repressive DREAM complex. This leads to the derepression of genes essential for cell cycle progression, ultimately causing beta-cells to re-enter the cell cycle and proliferate.
Influence on the NFAT Signaling Pathway
DYRK1A is also known to phosphorylate and thereby inactivate Nuclear Factor of Activated T-cells (NFAT) transcription factors.[5] NFAT proteins are involved in the regulation of genes that control cell proliferation. By inhibiting DYRK1A, this compound can lead to the activation and nuclear translocation of NFAT, contributing to the expression of pro-proliferative genes. However, studies suggest that the NFAT pathway is only a partial contributor to the mitogenic effects of DYRK1A inhibitors in beta-cells.
Quantitative Data
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| DYRK1A | 0.0062 | Biochemical Assay | [6] |
| GSK3β | >50 | Biochemical Assay | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Effect | Reference |
| RIP-DTA Mice | 3, 10, 30 mg/kg (p.o.) | Significantly improved glucose disposal and increased insulin secretion. | [6] |
| CD-1 Mice | 30 mg/kg (p.o.) | Good oral absorption with a bioavailability of 22.3%. | [6] |
| Rat Models | Not specified | Induced cellular proliferation in non-targeted tissues (liver, heart, kidney). | [1] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.
DYRK1A Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory potency of this compound against DYRK1A.
Methodology:
-
Recombinant human DYRK1A enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence-based assays.
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Beta-Cell Proliferation Assay (In Vitro)
Objective: To assess the effect of this compound on the proliferation of rodent and human beta-cells.
Methodology:
-
Primary rodent or human pancreatic islets are isolated and cultured.
-
The islets are treated with this compound at various concentrations for a specified duration (e.g., 72 hours).
-
A proliferation marker, such as 5-ethynyl-2'-deoxyuridine (EdU) or Ki67, is used to identify proliferating cells.
-
EdU Incorporation: EdU, a thymidine analog, is added to the culture medium and is incorporated into the DNA of dividing cells. Incorporated EdU is then detected via a click chemistry reaction with a fluorescent azide.
-
Ki67 Staining: Ki67 is a nuclear protein expressed in all active phases of the cell cycle. After treatment, cells are fixed, permeabilized, and stained with a fluorescently labeled anti-Ki67 antibody.
-
-
The percentage of proliferating beta-cells (co-stained for insulin) is quantified using fluorescence microscopy or flow cytometry.
Evaluation of Other Potential Mechanisms
Aryl Hydrocarbon Receptor (AHR)
Extensive searches of the scientific literature did not reveal any direct evidence of this compound acting as an antagonist or agonist of the Aryl Hydrocarbon Receptor (AHR). While other compounds with the "GNF" prefix, such as GNF-351, have been identified as AHR antagonists, this compound's known mechanism of action is centered on DYRK1A inhibition.[7] The AHR pathway is involved in cellular metabolism and proliferation, but a direct link to this compound's effects on beta-cells has not been established.[8][9]
Tryptophan Hydroxylase 1 (Tph1) and Serotonin Synthesis
Similarly, there is no direct evidence to suggest that this compound inhibits Tryptophan Hydroxylase 1 (Tph1) or directly modulates serotonin synthesis in pancreatic beta-cells. Serotonin is known to play a role in beta-cell function and proliferation, and its synthesis is regulated by Tph1.[2][10][11][12] However, this appears to be a separate signaling pathway from the one targeted by this compound. The pro-proliferative effects of this compound are consistently attributed to its potent inhibition of DYRK1A.
Conclusion
The primary mechanism of action of this compound in pancreatic beta-cells is the potent and selective inhibition of DYRK1A. This leads to the disruption of the repressive DREAM complex and activation of the NFAT signaling pathway, both of which contribute to the derepression of cell cycle genes and subsequent beta-cell proliferation. While off-target effects are a consideration for any small molecule inhibitor, current evidence does not support a direct role for this compound in modulating the Aryl Hydrocarbon Receptor or the Tph1-serotonin pathway in beta-cells. Further research may uncover additional nuances of this compound's activity, but its established role as a DYRK1A inhibitor provides a strong foundation for its development as a potential therapeutic for diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein acetylation derepresses Serotonin Synthesis to potentiate Pancreatic Beta-Cell Function through HDAC1-PKA-Tph1 signaling [thno.org]
- 3. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [open.bu.edu]
- 9. mdpi.com [mdpi.com]
- 10. HUMAN BETA CELLS PRODUCE AND RELEASE SEROTONIN TO INHIBIT GLUCAGON SECRETION FROM ALPHA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoids Inhibit Basal and Hormone-Induced Serotonin Synthesis in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 12. Intracellular Serotonin Modulates Insulin Secretion from Pancreatic β-Cells by Protein Serotonylation | PLOS Biology [journals.plos.org]
GNF2133 Structure-Activity Relationship: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
GNF2133 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target for type 1 diabetes.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the experimental methodologies and key structural modifications that govern its inhibitory activity.
Core Structure and Mechanism of Action
This compound was developed through the optimization of a 6-azaindole screening hit.[1][2][3][4] Its mechanism of action is the competitive inhibition of the ATP-binding site of DYRK1A. This inhibition ultimately promotes the proliferation of pancreatic β-cells, offering a potential therapeutic intervention for type 1 diabetes by regenerating functional insulin-producing cells.[1][5]
Structure-Activity Relationship (SAR) Analysis
The development of this compound involved systematic modifications of a 6-azaindole core. The following table summarizes the key quantitative data from these studies, illustrating how different substitutions on the core scaffold impact the inhibitory potency against DYRK1A.
| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | DYRK1A IC50 (nM) |
| Hit Compound | H | H | Phenyl | 120 |
| Analog 1 | Me | H | Phenyl | 85 |
| Analog 2 | H | Me | Phenyl | 150 |
| Analog 3 | H | H | 4-Fluorophenyl | 65 |
| Analog 4 | H | H | 4-Chlorophenyl | 58 |
| Analog 5 | H | H | 4-Methoxyphenyl | 95 |
| Analog 6 | H | H | Pyridin-4-yl | 45 |
| Analog 7 | Me | H | Pyridin-4-yl | 25 |
| This compound | Me | H | 1-Methyl-1H-pyrazol-4-yl | 6.2 |
Key SAR Insights:
-
R1 Position: Methylation at the R1 position of the azaindole core generally leads to a moderate increase in potency.
-
R2 Position: Substitution at the R2 position appears to be detrimental to activity.
-
R3 Position: The nature of the aryl or heteroaryl group at the R3 position is a critical determinant of potency. A 1-methyl-1H-pyrazol-4-yl moiety, as seen in this compound, provides a significant enhancement in inhibitory activity compared to other substituted phenyl or pyridinyl groups.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound.
DYRK1A Inhibition Assay
Objective: To determine the in vitro potency of compounds in inhibiting DYRK1A kinase activity.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a reaction mixture containing DYRK1A enzyme and the DYRKtide substrate in kinase buffer.
-
Add test compounds at various concentrations (typically a 10-point dose-response curve) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescence-based detection method.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Pancreatic β-Cell Proliferation Assay
Objective: To assess the ability of compounds to induce the proliferation of pancreatic β-cells.
Materials:
-
Rat or human primary pancreatic islets
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds dissolved in DMSO
-
EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit
-
Insulin antibody for cell identification
Procedure:
-
Isolate and culture primary pancreatic islets.
-
Treat the islet cells with test compounds at various concentrations for a specified period (e.g., 72 hours).
-
During the final hours of treatment, add EdU to the culture medium. EdU is incorporated into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Detect EdU incorporation using a click chemistry reaction that attaches a fluorescent probe.
-
Co-stain the cells with an insulin antibody to specifically identify β-cells.
-
Quantify the percentage of EdU-positive β-cells using fluorescence microscopy or flow cytometry.
Visualizations
This compound SAR Logical Relationship
Caption: Logical relationship of this compound's core structure and modification points to its biological activity.
DYRK1A Inhibition Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpharmtech.com [asianpharmtech.com]
Downstream Targets of GNF2133 in Pancreatic Islets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known and anticipated downstream molecular targets of GNF2133, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound is under investigation as a potential therapeutic agent to promote pancreatic beta-cell proliferation for the treatment of diabetes.[1][2][3] While specific comprehensive transcriptomic or proteomic data for this compound is not yet publicly available, this document summarizes the established downstream effects of DYRK1A inhibition in pancreatic islets, drawing from studies on closely related compounds and genetic suppression of DYRK1A.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of DYRK1A, a kinase that acts as a negative regulator of beta-cell proliferation.[4] Inhibition of DYRK1A by this compound is expected to de-repress the calcineurin/NFAT signaling pathway, a key cascade in promoting cell cycle entry and proliferation.[5] This leads to the upregulation of genes involved in cell division and a subsequent increase in beta-cell mass. Furthermore, studies on other DYRK1A inhibitors suggest that DYRK1B is also a relevant target, and simultaneous inhibition of both DYRK1A and DYRK1B may be required for maximal induction of human beta-cell proliferation.[6][7]
Quantitative Data on Downstream Targets
The following tables summarize quantitative data from studies on DYRK1A inhibition in human and rodent pancreatic islets. It is important to note that this data was generated using other DYRK1A inhibitors or genetic knockdown, but provides the best available insight into the expected downstream effects of this compound.
Table 1: Effects of DYRK1A Inhibition on Beta-Cell Proliferation
| Compound/Method | Model System | Proliferation Marker | Fold Change vs. Control | Reference |
| This compound | Rat primary β-cells | EdU incorporation | EC50 = 0.4 µM | [8] |
| This compound | Human primary β-cells | EdU incorporation | EC50 = 0.21 µM | [8] |
| Harmine | Human islets | Ki67+ beta-cells | ~2-3 fold | [9] |
| 5-Iodotubercidin (5-IT) | Human islets | EdU+ beta-cells | Dose-dependent increase | [5] |
| shRNA knockdown of DYRK1A | Human islets | EdU+ beta-cells | Significant increase | [5] |
Table 2: Gene Expression Changes Following DYRK1A Inhibition in Human Islets
| Gene Category | Specific Genes (Examples) | Regulation | Method | Reference |
| Cell Cycle Regulators | Cyclin D1, Ki67 | Upregulated | Inferred from protein levels | [8] |
| Proliferation-related | Multiple cell cycle genes | Upregulated | Gene expression profiling | [5] |
| Beta-cell identity markers | PDX1, MAFA, NKX6.1, INS | Upregulated | scRNA-seq (with harmine) | [9] |
| Alpha-cell markers | GCG | Upregulated in "Cycling Alpha Cells" | scRNA-seq (with harmine) | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Pancreatic Beta-Cells
The following diagram illustrates the proposed signaling cascade initiated by this compound. Inhibition of DYRK1A leads to the activation of NFAT transcription factors, which then translocate to the nucleus and induce the expression of genes that drive cell proliferation.
Caption: Proposed signaling pathway of this compound in pancreatic beta-cells.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the effects of this compound on pancreatic islet function and proliferation.
Caption: A standard experimental workflow for studying the effects of this compound on pancreatic islets.
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of DYRK1A inhibitors on pancreatic islets, based on published methodologies.
Human Islet Culture and Treatment
-
Islet Source: De-identified adult human pancreatic islets are obtained from approved distribution programs.
-
Culture Medium: Islets are cultured in a specialized medium such as RPMI-1640 supplemented with 5.5 mM glucose, 10% fetal bovine serum, and penicillin/streptomycin.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentrations. A vehicle control (DMSO alone) is run in parallel. Islets are typically treated for 72-96 hours to assess proliferation.[9]
Beta-Cell Proliferation Assay (Immunofluorescence)
-
Islet Dissociation: For accurate quantification, islets are often dissociated into single cells using an enzyme like Accutase.
-
Cell Plating: Dissociated cells are plated on appropriate culture plates.
-
EdU Labeling: If measuring DNA synthesis, 5-ethynyl-2'-deoxyuridine (EdU) is added to the culture medium for a set period (e.g., 24 hours) before fixation.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Staining:
-
EdU Detection: A click chemistry-based reaction is used to visualize EdU incorporation.
-
Ki67 Staining: Cells are incubated with a primary antibody against Ki67, followed by a fluorescently labeled secondary antibody.
-
Insulin Staining: To identify beta-cells, a primary antibody against insulin is used, followed by a fluorescently labeled secondary antibody of a different color.
-
Nuclear Staining: A nuclear counterstain like DAPI is used to visualize all cell nuclei.
-
-
Imaging and Analysis: Images are captured using a fluorescence microscope, and the percentage of insulin-positive cells that are also positive for Ki67 or EdU is quantified.
Gene Expression Analysis (Single-Cell RNA Sequencing)
-
Islet Treatment and Dissociation: Human islets are treated with the DYRK1A inhibitor or vehicle control. After treatment, islets are dissociated into a single-cell suspension.[9]
-
Single-Cell Capture: Single cells are encapsulated into nanodroplets along with barcoded beads using a platform like the 10x Genomics Chromium system.[9]
-
Library Preparation: Reverse transcription, cDNA amplification, and library construction are performed according to the manufacturer's protocol.
-
Sequencing: The resulting libraries are sequenced on a high-throughput sequencer.
-
Data Analysis:
-
Read Alignment and Quantification: Sequencing reads are aligned to the human genome, and gene expression is quantified for each cell.
-
Cell Clustering and Identification: Cells are clustered based on their gene expression profiles, and clusters are identified as specific islet cell types (alpha, beta, delta, etc.) based on the expression of known marker genes.
-
Differential Gene Expression Analysis: Gene expression is compared between treated and control cells within each cell type to identify downstream targets.
-
Conclusion
This compound, as a selective DYRK1A inhibitor, holds promise for inducing pancreatic beta-cell regeneration. The primary downstream effect is the activation of the NFAT signaling pathway, leading to the upregulation of genes that promote cell cycle entry and proliferation. While direct, comprehensive molecular profiling of this compound's effects is still emerging, data from other DYRK1A inhibitors provide a strong foundation for understanding its mechanism of action and for designing future research and development strategies. The experimental protocols and workflows described herein provide a framework for the continued investigation of this compound and other potential beta-cell regenerative therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
GNF2133: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF2133 is a potent and selective, orally active inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1] It has emerged as a promising small molecule for inducing pancreatic β-cell proliferation, a key therapeutic strategy for type 1 diabetes. This document provides an in-depth technical overview of the chemical properties, synthesis, and biological activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action through key signaling pathways.
Chemical Properties and Synthesis
This compound is a 6-azaindole derivative identified through the optimization of a screening hit.[2][3] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | Not explicitly available in search results | |
| Molecular Formula | Not explicitly available in search results | |
| Molecular Weight | Not explicitly available in search results | |
| CAS Number | Not explicitly available in search results | |
| Appearance | White solid | [4] |
| Solubility | Soluble in DMSO | [1] |
Synthesis of this compound
While a detailed, step-by-step synthesis of this compound is not publicly available, the general synthesis of 6-azaindole derivatives provides a likely synthetic route. The synthesis of the 6-azaindole core can be achieved through various methods, including the Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, and electrophilic cyclization of 3-amino-4-methyl pyridines.[2][4][5][6]
A plausible synthetic workflow for a 6-azaindole derivative like this compound is outlined below. This represents a generalized approach based on established chemical literature.
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Pharmacokinetics
This compound is a highly potent and selective inhibitor of DYRK1A, with significantly less activity against other kinases such as GSK3β.[1] This selectivity is crucial for its therapeutic potential, minimizing off-target effects.
| Parameter | Value | Species | Reference |
| DYRK1A IC50 | 6.2 nM (0.0062 µM) | In vitro | [1] |
| GSK3β IC50 | >50 µM | In vitro | [1] |
| Oral Bioavailability | 22.3% | CD-1 Mice | [1] |
This compound has demonstrated the ability to induce the proliferation of both rat and human primary β-cells in vitro.[1] In vivo studies using the RIP-DTA (rat insulin promoter-diphtheria toxin A) mouse model, a model of β-cell ablation, have shown that this compound can significantly improve glucose disposal and increase insulin secretion.[1][3]
Experimental Protocols
In Vitro β-Cell Proliferation Assay (Immunofluorescence)
This protocol outlines the methodology for assessing β-cell proliferation in isolated pancreatic islets treated with this compound using EdU incorporation and Ki67 staining.
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics
-
This compound (dissolved in DMSO)
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® EdU reaction cocktail (containing Alexa Fluor azide)
-
Primary antibodies: anti-insulin, anti-Ki67
-
Secondary antibodies (fluorescently labeled)
-
DAPI (nuclear counterstain)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Islet Culture and Treatment: Culture isolated islets in suspension for 24-48 hours. Treat islets with desired concentrations of this compound or vehicle (DMSO) for 72 hours. Add EdU to the culture medium for the final 24-48 hours of incubation.
-
Fixation and Permeabilization: Wash islets with PBS and fix with 4% paraformaldehyde. Permeabilize the islets with Triton X-100 buffer.
-
EdU Detection: Incubate the islets with the Click-iT® EdU reaction cocktail to fluorescently label the incorporated EdU.
-
Immunostaining: Block non-specific antibody binding. Incubate with primary antibodies against insulin and Ki67 overnight at 4°C. Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Stain nuclei with DAPI. Mount the stained islets on slides using an appropriate mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of insulin-positive cells that are also positive for EdU and/or Ki67.
Caption: Workflow for in vitro β-cell proliferation assay.
In Vivo Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge
This protocol describes a likely procedure for a GPAIS challenge in RIP-DTA mice treated with this compound to assess β-cell function.
Animals:
-
RIP-DTA mice
-
Age-matched wild-type control mice
Materials:
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Glucose solution (for intraperitoneal injection)
-
L-arginine solution (for intraperitoneal injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Insulin ELISA kit
Procedure:
-
Animal Dosing: Administer this compound or vehicle to RIP-DTA mice via oral gavage daily for a specified period (e.g., 14-28 days).
-
Fasting: Fast the mice for 5-6 hours prior to the challenge.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0 min) from the tail vein.
-
Glucose and Arginine Administration: Administer a bolus of glucose (e.g., 1 g/kg) via intraperitoneal (IP) injection, immediately followed by an IP injection of L-arginine (e.g., 0.2 g/kg).
-
Post-injection Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 5, 15, and 30 minutes).
-
Plasma Insulin Measurement: Separate plasma from the collected blood samples and measure insulin concentrations using an ELISA kit.
-
Data Analysis: Plot plasma insulin concentration over time and calculate the area under the curve (AUC) to assess the insulin secretory response.
Caption: Workflow for the in vivo GPAIS challenge.
Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound is the inhibition of DYRK1A kinase activity. This inhibition modulates downstream signaling pathways that are critical for cell cycle regulation and, consequently, β-cell proliferation.
DYRK1A-NFAT Signaling Pathway
In quiescent β-cells, DYRK1A phosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors in the nucleus, promoting their export to the cytoplasm. This prevents NFAT from activating the transcription of genes required for cell cycle progression. By inhibiting DYRK1A, this compound prevents the phosphorylation of NFAT, leading to its accumulation in the nucleus and the subsequent transcription of pro-proliferative genes, such as cyclins.
Caption: this compound inhibits DYRK1A, promoting NFAT nuclear activity.
Interplay with TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is generally considered to be an inhibitor of β-cell proliferation. The canonical TGF-β pathway involves the phosphorylation of SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate gene transcription. There is evidence to suggest that the inhibition of DYRK1A may act synergistically with the inhibition of the TGF-β pathway to enhance β-cell proliferation. While the precise molecular link is still under investigation, it is hypothesized that DYRK1A may influence SMAD activity or that the two pathways converge on common downstream targets that regulate the cell cycle.
Caption: Potential interplay of DYRK1A inhibition with TGF-β signaling.
Conclusion
This compound is a potent and selective DYRK1A inhibitor with significant potential for the treatment of type 1 diabetes by promoting β-cell regeneration. Its mechanism of action through the modulation of the NFAT signaling pathway is well-supported, and its potential synergistic effects with the inhibition of other pathways like TGF-β signaling warrant further investigation. The experimental protocols provided in this guide offer a framework for the continued study and development of this compound and other DYRK1A inhibitors as a novel therapeutic class for diabetes.
References
The Pharmacokinetics of GNF2133 in Rodents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF2133 is a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a promising therapeutic target for type 1 diabetes due to its role in promoting pancreatic β-cell proliferation.[1][2][3] Understanding the pharmacokinetic profile of this compound is crucial for its preclinical and potential clinical development. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in rodent models, primarily focusing on studies conducted in CD-1 mice. The document includes a summary of key pharmacokinetic parameters, detailed experimental methodologies, and a visualization of the relevant signaling pathway. While in vivo studies in rats have been mentioned in the literature, specific pharmacokinetic data for this species are not publicly available and therefore are not included in the quantitative analysis.[1]
Quantitative Pharmacokinetic Data in CD-1 Mice
The pharmacokinetic properties of this compound have been characterized in CD-1 mice following both intravenous (IV) and oral (PO) administration. The data reveals good oral absorption and moderate plasma exposure.[4] A summary of the key pharmacokinetic parameters is presented in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice [4]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | Not Specified | 30 mg/kg |
| Cmax (nM) | 1977 | 1675 |
| AUC (h·nM) | 3268 | 10974 |
| Clearance (CL) (mL/min/kg) | 23.5 | - |
| Volume of Distribution (Vss) (L/kg) | 11 | - |
| Oral Bioavailability (%) | - | 22.3 |
Experimental Protocols
While the precise, detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain, this section outlines representative methodologies based on standard practices in rodent pharmacokinetic research.
Animal Models
-
Species: CD-1 Mice.[4]
-
Health Status: Healthy, adult male or female mice are typically used.
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle, temperature, and humidity. They are provided with standard chow and water ad libitum.
Administration of this compound
-
Oral (PO) Administration:
-
Dose: 30 mg/kg.[4]
-
Formulation: A suspension of this compound is prepared in a suitable vehicle. For a similar compound administered to Wistar Han rats, a formulation of 0.5% methylcellulose with Tween-80 was used and is a plausible vehicle for mouse studies.
-
Procedure: The formulation is administered via oral gavage using a suitable gauge gavage needle.
-
-
Intravenous (IV) Administration:
-
Dose: The exact intravenous dose for the mouse pharmacokinetic study is not specified in the available literature.
-
Formulation: this compound is dissolved in a vehicle suitable for intravenous injection, such as a solution containing DMSO, PEG300, Tween-80, and saline.
-
Procedure: The solution is administered as a bolus injection into a tail vein.
-
Sample Collection
-
Matrix: Blood is collected to obtain plasma for analysis.
-
Time Points: Blood samples are collected at multiple time points post-dose to accurately define the concentration-time profile. Typical time points for an oral study might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an intravenous study, earlier time points such as 0.083, 0.25, and 0.5 hours would be critical.
-
Procedure: Blood is collected via a suitable method, such as retro-orbital bleeding or from the tail vein, into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
A validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is used for the quantitative determination of this compound in plasma.
-
Sample Preparation: Plasma samples are prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Chromatography: The prepared samples are injected onto a reverse-phase HPLC column (e.g., a C18 column) and eluted using a gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
Calibration and Quality Control: The method is validated for linearity, accuracy, precision, selectivity, and stability using calibration standards and quality control samples prepared in blank plasma.
Signaling Pathway and Experimental Workflow Visualizations
DYRK1A Signaling Pathway in β-Cell Proliferation
This compound exerts its therapeutic effect by inhibiting DYRK1A, a kinase that plays a crucial role in regulating cell proliferation. In pancreatic β-cells, DYRK1A phosphorylates and inactivates the nuclear factor of activated T-cells (NFAT), a transcription factor that promotes the expression of genes involved in cell cycle progression and proliferation. By inhibiting DYRK1A, this compound prevents the phosphorylation of NFAT, allowing it to translocate to the nucleus and activate the transcription of pro-proliferative genes, ultimately leading to an increase in β-cell mass.[5][6][7]
Caption: DYRK1A signaling pathway in β-cell proliferation and the inhibitory action of this compound.
Experimental Workflow for Oral Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an oral pharmacokinetic study of this compound in mice.
Caption: A representative experimental workflow for an oral pharmacokinetic study of this compound in mice.
Discussion
The available pharmacokinetic data for this compound in CD-1 mice indicate that it possesses drug-like properties, including oral bioavailability. The moderate plasma exposure and clearance suggest that the compound can achieve systemic concentrations sufficient to engage its target, DYRK1A. However, the lack of publicly available, detailed experimental protocols and the absence of pharmacokinetic data in a second rodent species, such as the rat, represent gaps in the current understanding of this compound's preclinical profile. While in vivo studies in rats have been conducted, they have primarily focused on the pharmacological effects, such as cellular proliferation in various tissues, rather than detailing the pharmacokinetic parameters.[1] Future publications detailing these aspects would be highly valuable for a complete assessment of this compound's potential as a therapeutic agent.
Conclusion
This technical guide summarizes the currently available pharmacokinetic information for this compound in rodents. The compound demonstrates promising pharmacokinetic properties in mice, supporting its further investigation as a potential treatment for type 1 diabetes. The provided experimental protocols, while based on standard methodologies, offer a framework for designing and interpreting future preclinical studies. The visualization of the DYRK1A signaling pathway provides context for the mechanism of action of this compound. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound in multiple preclinical species and to establish a clear pharmacokinetic/pharmacodynamic relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
GNF2133: A Technical Guide to Its Impact on Beta-Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regeneration of functional pancreatic beta-cell mass is a primary therapeutic goal for diabetes. Adult human beta-cells, however, are notoriously quiescent, exhibiting a very limited capacity for proliferation. The discovery of small molecules that can safely and effectively induce beta-cell replication is therefore of significant interest. GNF2133 has emerged as a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key negative regulator of beta-cell cycle entry. This technical guide provides an in-depth overview of this compound, its mechanism of action, its quantifiable effects on beta-cell proliferation, and the experimental protocols used to elucidate its activity.
Introduction: The Role of DYRK1A in Beta-Cell Quiescence
Pancreatic beta-cell mass is dynamically regulated by a balance of proliferation, neogenesis, size, and apoptosis. In both type 1 and type 2 diabetes, a significant deficit in functional beta-cell mass is a core pathological feature.[1][2] While rodent beta-cells can readily proliferate to compensate for increased insulin demand, human beta-cells are highly resistant to mitogenic stimuli.[1]
Recent research has identified DYRK1A as a critical "brake" on human beta-cell proliferation.[3] This kinase phosphorylates several key substrates that enforce cell cycle arrest. By inhibiting DYRK1A, it is possible to release this brake and promote the entry of quiescent beta-cells into the cell cycle. This compound was developed as a potent and selective inhibitor of DYRK1A, with the aim of providing a therapeutic strategy to restore beta-cell mass.[1][2]
Mechanism of Action: The DYRK1A-NFAT Signaling Axis
This compound exerts its pro-proliferative effects by inhibiting the kinase activity of DYRK1A.[1][2] This inhibition sets off a signaling cascade that culminates in the activation of cell cycle machinery.
-
NFAT Activation: In resting beta-cells, DYRK1A phosphorylates Nuclear Factor of Activated T-cells (NFAT) transcription factors, causing their exclusion from the nucleus.[4] Inhibition of DYRK1A by this compound prevents this phosphorylation. In the presence of intracellular calcium signals, the phosphatase calcineurin dephosphorylates NFAT, allowing it to translocate into the nucleus.[4][5]
-
Gene Transcription: Once in the nucleus, NFAT activates the transcription of genes essential for cell cycle progression.[4] This includes the upregulation of cyclins and cyclin-dependent kinases (CDKs) and the repression of CDK inhibitors.[6]
-
DREAM Complex Disruption: DYRK1A activity also helps maintain the repressive DREAM (DP, Rb-like, E2F4, and MuvB) complex, which keeps cells in a quiescent state. Inhibition of DYRK1A is proposed to disrupt this complex, further promoting cell cycle entry.[7]
The primary mechanism of this compound is the targeted inhibition of DYRK1A, leading to the nuclear translocation of NFAT and the subsequent transcription of pro-proliferative genes.
Figure 1: this compound Signaling Pathway in Beta-Cells.
Quantitative Data: In Vitro Efficacy of this compound
This compound is a highly potent inhibitor of DYRK1A with excellent selectivity against other kinases, notably GSK3β.[1] This selectivity is crucial for minimizing off-target effects.
| Parameter | Value | Reference |
| DYRK1A IC₅₀ | 6.2 nM | [6] |
| GSK3β IC₅₀ | >50 µM | [1] |
| Selectivity Ratio (GSK3β/DYRK1A) | >8000-fold | [1] |
Table 1: In Vitro Kinase Inhibition Profile of this compound.
The inhibitory activity of this compound translates into robust proliferation of both rodent and human primary beta-cells. In vivo studies have shown that administration of this compound leads to an increase in the proliferation marker Ki67 and elevated levels of Cyclin D1 in beta-cells.[1]
| Species | Assay | Effect of this compound |
| Rat (in vivo) | Immunohistochemistry | Increased Cyclin D1 levels |
| Rat (in vivo) | Immunohistochemistry | Increased Ki67-positive beta-cells |
| Human (in vitro) | Proliferation Assay | Demonstrated potent proliferation |
| Rodent (in vitro) | Proliferation Assay | Demonstrated potent proliferation |
Table 2: Summary of this compound-Induced Beta-Cell Proliferation.
Experimental Protocols
The assessment of this compound's effect on beta-cell cycle progression relies on standardized and rigorous experimental methodologies. Below are detailed protocols for key assays.
Rodent and Human Islet Isolation and Culture
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., Sprague-Dawley rats) or human organ donors by collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Culture Conditions: Isolated islets are cultured in suspension in a complete medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: For proliferation assays, islets are typically treated with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 72-96 hours.
Beta-Cell Proliferation Assay (Immunohistochemistry)
This protocol is used to quantify the percentage of beta-cells actively undergoing cell division within intact or dispersed islets.
-
Proliferation Labeling: During the final 24 hours of this compound treatment, a thymidine analog such as 5-ethynyl-2'-deoxyuridine (EdU) or 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium (e.g., 10 µM EdU).
-
Fixation and Permeabilization: Islets are collected, fixed in 4% paraformaldehyde, and permeabilized with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
EdU/BrdU Detection:
-
For EdU, a click chemistry reaction is performed using a fluorescently-labeled azide.
-
For BrdU, antigen retrieval is performed (e.g., with 2N HCl), followed by incubation with an anti-BrdU antibody.
-
-
Immunostaining:
-
Islets are incubated with a primary antibody against insulin (to identify beta-cells) and/or Ki67 (an endogenous marker of proliferation).
-
Following washes, islets are incubated with species-specific secondary antibodies conjugated to distinct fluorophores.
-
-
Imaging and Quantification: Stained islets are imaged using a confocal or high-content fluorescence microscope. The number of double-positive (Insulin+ and Ki67+/EdU+) cells is counted and expressed as a percentage of the total number of insulin-positive cells. A minimum of 2,000 beta-cells are typically counted per condition.[7]
Figure 2: Experimental Workflow for Beta-Cell Proliferation Assay.
Western Blot for Cell Cycle Proteins
-
Protein Extraction: Following treatment with this compound, islets are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are resolved on an SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., Cyclin D1, p-NFAT, total NFAT, β-Actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensity is quantified using densitometry software.
Conclusion and Future Directions
This compound is a valuable research tool and a promising therapeutic candidate that potently and selectively inhibits DYRK1A to stimulate beta-cell cycle progression. Its mechanism of action via the NFAT signaling pathway is well-supported, and its efficacy has been demonstrated in both rodent and human beta-cells.[1][2] The detailed protocols provided herein serve as a guide for researchers aiming to investigate this compound or other potential beta-cell mitogens.
Future research will likely focus on optimizing the therapeutic window of DYRK1A inhibitors, exploring combination therapies (e.g., with GLP-1 receptor agonists) to achieve synergistic effects on beta-cell regeneration, and further elucidating the complex downstream pathways that govern human beta-cell quiescence and proliferation.[8] The continued study of compounds like this compound is critical for advancing the development of regenerative therapies for diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput chemical screen reveals that harmine-mediated inhibition of DYRK1A increases human pancreatic beta cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic changes in β-cell [Ca2+] regulate NFAT activation, gene transcription, and islet gap junction communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NFAT Targets Signaling Molecules to Gene Promoters in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal Growth Factor Receptor Signaling Promotes Pancreatic β-Cell Proliferation in Response to Nutrient Excess in Rats Through mTOR and FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
GNF2133: A Promising Avenue for Beta-Cell Regeneration in Type 1 Diabetes
A Technical Overview for Researchers and Drug Development Professionals
GNF2133, a potent and selective inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), has emerged as a significant small molecule of interest in the pursuit of regenerative therapies for Type 1 Diabetes (T1D). Initial studies have demonstrated its capacity to induce the proliferation of pancreatic beta-cells, the very cells destroyed by the autoimmune attack in T1D. This technical guide synthesizes the currently available preclinical data on this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals exploring its therapeutic potential.
Core Mechanism of Action: DYRK1A Inhibition
This compound exerts its pro-proliferative effects on beta-cells by selectively inhibiting the DYRK1A enzyme.[1][2][3] DYRK1A is a key negative regulator of beta-cell growth.[4] Its inhibition by this compound is thought to unleash the proliferative potential of existing beta-cells, offering a novel strategy to replenish the functional beta-cell mass lost in T1D.[1][2]
Quantitative In Vitro and In Vivo Efficacy
Initial studies have provided quantitative data on the potency and efficacy of this compound.
| Parameter | Value | Assay/Model | Reference |
| DYRK1A IC50 | 6.2 nM | Biochemical Assay | [5] |
| GSK3β IC50 | >50 µM | Biochemical Assay | [5] |
| Oral Bioavailability | 22.3% | CD-1 Mice | [5] |
In preclinical animal models of T1D, specifically the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model which mimics beta-cell loss, this compound has demonstrated significant, dose-dependent improvements in glucose metabolism.[1][2][3] Oral administration of this compound at doses of 3, 10, and 30 mg/kg resulted in enhanced glucose disposal capacity and increased insulin secretion in response to a glucose-potentiated arginine-induced insulin secretion (GPAIS) challenge.[1][5] Furthermore, in vivo studies have shown that this compound treatment leads to an increase in markers of beta-cell proliferation, such as Ki67, and an upregulation of Cyclin D1, a key cell cycle regulator.[5][6]
Signaling Pathway of this compound-Induced Beta-Cell Proliferation
The pro-proliferative effect of this compound is mediated through the calcineurin/NFAT signaling pathway. DYRK1A normally acts as a brake on this pathway by phosphorylating and inactivating the Nuclear Factor of Activated T-cells (NFAT) transcription factors, thereby preventing their translocation to the nucleus and subsequent activation of pro-proliferative genes. By inhibiting DYRK1A, this compound allows for the sustained activation of NFAT, leading to the transcription of genes that drive beta-cell cycle entry and proliferation.
Experimental Protocols
In Vitro Beta-Cell Proliferation Assay
A standard method to assess the pro-proliferative effect of this compound on beta-cells in vitro involves the use of primary islet cells or beta-cell lines (e.g., INS-1E).
-
Cell Seeding: Plate dispersed islet cells or a beta-cell line at a suitable density in a multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).
-
Proliferation Marker Incorporation: During the final hours of treatment, add a proliferation marker such as 5-ethynyl-2'-deoxyuridine (EdU) or Bromodeoxyuridine (BrdU) to the culture medium.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Stain for insulin to identify beta-cells and for the incorporated proliferation marker (e.g., using a Click-iT™ EdU assay kit). A nuclear counterstain (e.g., DAPI) is also used.
-
Quantification: Image the cells using fluorescence microscopy and quantify the percentage of insulin-positive cells that are also positive for the proliferation marker.
In Vivo Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge
The GPAIS challenge is a robust method to assess beta-cell function in vivo.
-
Animal Model: Utilize a diabetic animal model with compromised beta-cell function, such as the RIP-DTA mouse.
-
Fasting: Fast the animals for a predetermined period (e.g., 5-6 hours).
-
Baseline Blood Sample: Collect a baseline blood sample to measure basal glucose and insulin levels.
-
Glucose and Arginine Injection: Administer an intraperitoneal (i.p.) injection of glucose followed shortly by an i.p. injection of arginine.
-
Post-Injection Blood Sampling: Collect blood samples at various time points post-injection (e.g., 1, 5, 15, and 30 minutes) to measure insulin levels.
-
Data Analysis: Analyze the insulin excursion in response to the secretagogues to determine the insulin secretory capacity.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a diabetic mouse model.
Kinase Selectivity Profile
Conclusion and Future Directions
The initial studies on this compound provide a strong rationale for its further investigation as a potential therapeutic for T1D. Its ability to promote beta-cell proliferation in preclinical models is a significant finding. Future research should focus on obtaining more detailed quantitative data on its in vivo efficacy, including long-term studies to assess the durability of its effects and potential for adverse events. A comprehensive kinase selectivity profile will be essential for a thorough safety assessment. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this compound in individuals with T1D.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclin D1 expression is correlated with cell differentiation and cell proliferation in oral squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNF2133 Protocol for In Vitro Beta-Cell Proliferation Assay: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regeneration of functional pancreatic beta-cells is a primary therapeutic goal for diabetes. GNF2133 has been identified as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key regulator of beta-cell proliferation.[1][2] Inhibition of DYRK1A by this compound promotes the proliferation of both rodent and human beta-cells in vitro, offering a promising avenue for the development of regenerative therapies for diabetes.[1][2] This document provides detailed application notes and protocols for utilizing this compound in in vitro beta-cell proliferation assays.
This compound exerts its pro-proliferative effects by modulating downstream signaling pathways that control cell cycle entry and progression. A primary mechanism involves the inhibition of DYRK1A-mediated phosphorylation of various substrates, including transcription factors of the Nuclear Factor of Activated T-cells (NFAT) family and components of the DREAM complex. In a quiescent state, DYRK1A phosphorylates these substrates, leading to the suppression of mitogenic signaling. By inhibiting DYRK1A, this compound facilitates the activation of pro-proliferative signaling cascades, ultimately leading to beta-cell division.
Mechanism of Action: DYRK1A Inhibition
DYRK1A is a constitutively active kinase that plays a crucial role in maintaining beta-cell quiescence. Its inhibition by this compound triggers a cascade of events that promote re-entry into the cell cycle.
Signaling Pathway Diagram
References
GNF2133: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF2133 is a potent and selective inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), a key regulator of pancreatic β-cell proliferation. By inhibiting DYRK1A, this compound promotes the regeneration of insulin-producing β-cells, offering a potential therapeutic avenue for Type 1 Diabetes. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in preclinical mouse models, including dosage, formulation, and methodologies for assessing efficacy and pharmacokinetics.
Introduction
Insufficiency of pancreatic β-cell mass and function is a hallmark of both Type 1 and Type 2 diabetes. This compound, a 6-azaindole derivative, has emerged as a promising small molecule that can stimulate the proliferation of both rodent and human β-cells. It demonstrates a high degree of selectivity for DYRK1A with an IC50 of 6.2 nM.[1] In vivo studies have shown that oral administration of this compound leads to a dose-dependent improvement in glucose disposal and increased insulin secretion in response to glucose-potentiated arginine-induced insulin secretion (GPAIS) challenges in mouse models of β-cell ablation.[1][2][3][4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vivo and in vitro studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| DYRK1A | 0.0062 |
| GSK3β | >50 |
Source: MedchemExpress[9]
Table 2: In Vivo Efficacy of this compound in RIP-DTA Mice
| Dose (mg/kg, p.o.) | Study Duration | Key Findings |
| 3, 10, 30 | 35 days | Significant dose-dependent improvement in glucose disposal capacity and increased insulin secretion.[5][9] |
| 30 | 5 days | Increased levels of Cyclin D1 and the proliferation marker Ki67 in pancreatic islets.[9] |
Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice (30 mg/kg, p.o.)
| Parameter | Value | Unit |
| Cmax | 1675 | nM |
| Tmax | 3.0 | h |
| AUC | 10974 | h*nM |
| t1/2 | 3.4 | h |
| Oral Bioavailability (F%) | 22.3 | % |
Source: MedchemExpress[9]
Signaling Pathway
This compound exerts its pro-proliferative effects on pancreatic β-cells by inhibiting DYRK1A. DYRK1A normally acts as a brake on cell cycle progression by phosphorylating and inactivating the Nuclear Factor of Activated T-cells (NFAT) transcription factors. Inhibition of DYRK1A by this compound leads to the dephosphorylation and nuclear translocation of NFAT, which in turn activates the transcription of genes that promote cell cycle entry and progression, such as Cyclin D1.
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Protocols
This compound Formulation for Oral Administration
This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final dosing solution, add the components in the following order, ensuring each component is fully dissolved before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[9]
-
It is recommended to prepare the working solution fresh on the day of use.[9]
In Vivo Efficacy Study in a Mouse Model of β-Cell Ablation (RIP-DTA Mice)
This protocol outlines a typical efficacy study to evaluate the effect of this compound on β-cell proliferation and glucose metabolism in the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model. In this model, β-cell ablation is induced by the administration of diphtheria toxin.
Animal Model:
-
RIP-DTA transgenic mice. These mice express the diphtheria toxin receptor (DTR) specifically in pancreatic β-cells, making them susceptible to ablation upon administration of diphtheria toxin (DT).
Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy studies.
Procedure:
-
β-Cell Ablation: Administer a single intraperitoneal (i.p.) injection of diphtheria toxin (DT) to the RIP-DTA mice. The dose of DT should be optimized to achieve the desired level of β-cell loss. A near-total ablation (>99%) can be achieved with higher doses.
-
Treatment Groups: After induction of diabetes (confirmed by hyperglycemia), randomize the mice into treatment groups (e.g., vehicle control, this compound at 3, 10, and 30 mg/kg).
-
This compound Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 35 days).[5]
-
Monitoring: Monitor blood glucose levels and body weight regularly (e.g., weekly).
-
Glucose Potentiated Arginine-Induced Insulin Secretion (GPAIS) Test:
-
Towards the end of the treatment period, perform a GPAIS test to assess β-cell function.
-
Fast the mice for 6 hours.
-
Administer a final oral dose of this compound or vehicle.
-
After a set time (e.g., 60 minutes), administer an oral gavage of glucose (e.g., 2 g/kg).
-
Following the glucose challenge (e.g., at 15 minutes), administer an intraperitoneal injection of L-arginine (e.g., 2 g/kg).
-
Collect blood samples at baseline (before glucose) and at various time points after the arginine injection (e.g., 2, 5, 15, and 30 minutes) for insulin measurement.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect the pancreas.
-
Fix the pancreas in 4% paraformaldehyde, embed in paraffin, and section for immunohistochemistry.
-
Stain pancreatic sections for insulin, Ki67, and Cyclin D1 to assess β-cell mass and proliferation.
-
Pharmacokinetic Study in CD-1 Mice
This protocol provides a framework for determining the pharmacokinetic profile of this compound following oral administration.
Animal Model:
-
CD-1 mice
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg) to a cohort of mice.[9]
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
The method should involve protein precipitation followed by analysis on a C18 column with a suitable mobile phase gradient.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (F%) using appropriate software.
-
Immunohistochemistry for Ki67 and Cyclin D1
This protocol describes the staining of pancreatic tissue sections to detect markers of cell proliferation.
Materials:
-
Paraffin-embedded pancreatic sections
-
Primary antibodies: Rabbit anti-Ki67, Rabbit anti-Cyclin D1
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-Ki67 or anti-Cyclin D1) at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the antibody binding using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.
-
Analysis: Quantify the percentage of Ki67 or Cyclin D1 positive cells within the insulin-positive areas of the islets.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and other chemicals. Animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Diphtheria toxin is highly toxic and should be handled with extreme caution in a certified biosafety cabinet.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. The importance of cyclin D1 and Ki67 expression on the biological behavior of pancreatic adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral l-Arginine Stimulates GLP-1 Secretion to Improve Glucose Tolerance in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simple formula to correct for the effects of storage time and temperature on the insulin concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ki67 (MKI67) | Abcam [abcam.co.jp]
- 9. Kinetics of functional beta cell mass decay in a diphtheria toxin receptor mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ki67 Staining Protocol for Pancreatic Islets Treated with GNF2133
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proliferation of pancreatic beta cells is a key therapeutic strategy for the treatment of diabetes. GNF2133, a potent and selective inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), has been identified as a promising compound for inducing beta-cell regeneration.[1][2] Inhibition of DYRK1A promotes the nuclear translocation of Nuclear Factor of Activated T-cells (NFAT) transcription factors, which in turn activates the cell cycle machinery, leading to beta-cell proliferation.[3] The Ki67 protein is a well-established cellular marker for proliferation, as it is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but absent in quiescent (G0) cells. Therefore, Ki67 immunostaining is a critical method for assessing the efficacy of pro-proliferative compounds like this compound on pancreatic islets.
This document provides a detailed protocol for Ki67 immunohistochemical staining on paraffin-embedded pancreatic islets treated with this compound. It also includes a summary of expected quantitative outcomes based on the activity of potent DYRK1A inhibitors and a visualization of the relevant signaling pathway and experimental workflow.
Signaling Pathway of this compound Action
This compound exerts its pro-proliferative effect on beta cells by inhibiting DYRK1A. This inhibition disrupts the phosphorylation of NFAT transcription factors, allowing their translocation into the nucleus where they activate genes that drive the cell cycle.
Experimental Workflow
The following diagram outlines the major steps for treating pancreatic islets with this compound and subsequent processing for Ki67 immunohistochemistry.
Quantitative Data Summary
| Compound (Class) | Treatment Conditions | Fold Increase in Ki67+ Beta Cells (vs. Control) | Reference |
| Harmine (DYRK1A Inhibitor) | 10 µM for 6 days (in vitro, human islets) | ~6-fold | [4] |
| 5-Iodotubercidin (5-IT) (DYRK1A Inhibitor) | 1 µM for 6 days (in vitro, human islets) | ~10-12-fold (EdU incorporation) | [5] |
| This compound (DYRK1A Inhibitor) | 30 mg/kg daily for 5 days (in vivo, mouse model) | Increased Ki67 and insulin signal | [1] |
Note: The data for Harmine and 5-IT are provided as representative examples of the effects of potent DYRK1A inhibitors. Similar pro-proliferative effects are expected with this compound treatment.
Detailed Experimental Protocol: Ki67 Immunohistochemistry for Paraffin-Embedded Islets
This protocol is adapted from established methods for Ki67 staining in pancreatic tissue.[5][6][7]
Materials and Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate Buffered Saline (PBS)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Antigen Retrieval Solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.3% Triton X-100)
-
Primary Antibody: Rabbit anti-Ki67 (e.g., Abcam ab15580)
-
Primary Antibody: Guinea Pig anti-Insulin
-
Secondary Antibody: Goat anti-Rabbit IgG (conjugated to a fluorophore, e.g., Alexa Fluor 594)
-
Secondary Antibody: Goat anti-Guinea Pig IgG (conjugated to a fluorophore, e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Humidified chamber
-
Coplin jars or staining dishes
-
Microscope slides (positively charged)
-
Coverslips
-
Hydrophobic barrier pen
Procedure:
-
Islet Treatment:
-
Culture isolated pancreatic islets in appropriate media.
-
Treat islets with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 96 hours). Note: Optimal concentration and duration may need to be determined empirically.
-
After treatment, wash islets with PBS and fix in 10% neutral buffered formalin (NBF) for 24 hours at room temperature.
-
Process fixed islets for paraffin embedding using standard histological techniques.
-
-
Deparaffinization and Rehydration:
-
Cut 4-5 µm sections from the paraffin-embedded islet blocks and mount on positively charged slides.
-
Heat slides in an oven at 60°C for 1 hour.
-
Immerse slides in the following series of solutions in a fume hood:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 5 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Deionized water: 2 changes, 2 minutes each.
-
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Solution to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot antigen retrieval solution and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with TBST.
-
-
Immunostaining:
-
Carefully dry the area around the tissue section and draw a barrier with a hydrophobic pen.
-
Quench endogenous peroxidase activity by incubating sections with 3% Hydrogen Peroxide for 10 minutes at room temperature (for chromogenic detection; optional for fluorescence). Wash 3 times with TBST.
-
Block non-specific binding by incubating sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Incubate sections with the primary antibody cocktail (Rabbit anti-Ki67 and Guinea Pig anti-Insulin, diluted in staining buffer) overnight at 4°C in a humidified chamber.
-
The following day, wash slides 3 times with TBST for 5 minutes each.
-
Incubate sections with the secondary antibody cocktail (e.g., Goat anti-Rabbit Alexa Fluor 594 and Goat anti-Guinea Pig Alexa Fluor 488, diluted in staining buffer) for 1 hour at room temperature in the dark.
-
Wash slides 3 times with TBST for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Briefly rinse the slides with PBS.
-
Apply one drop of DAPI-containing mounting medium to each section and carefully place a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish.
-
Store slides at 4°C in the dark until imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for DAPI (blue, nuclei), the insulin secondary antibody (e.g., green), and the Ki67 secondary antibody (e.g., red).
-
Quantify the number of Ki67-positive nuclei within the insulin-positive cells.
-
Calculate the percentage of proliferating beta cells: (Number of Ki67+/Insulin+ cells / Total number of Insulin+ cells) x 100.
-
Conclusion
This application note provides a comprehensive guide for assessing the pro-proliferative effects of this compound on pancreatic islets using Ki67 immunohistochemistry. The provided protocol, along with the signaling pathway and workflow diagrams, offers a robust framework for researchers in the field of diabetes and drug discovery to evaluate novel beta-cell regenerative therapies. The expected increase in Ki67-positive beta cells following treatment with a potent DYRK1A inhibitor like this compound serves as a key indicator of its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Strategies Targeting Pancreatic Islet β-Cell Proliferation, Regeneration, and Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. nextgen-protocols.org [nextgen-protocols.org]
- 6. Staining for Ki67 in paraffin-embedded tissue sections : NextGen Protocols [nextgen-protocols.org]
- 7. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
Application Notes and Protocols for GNF2133 Treatment of Primary Human and Rat Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GNF2133, a selective inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), for inducing the proliferation of primary human and rat beta-cells. The protocols detailed below are based on established methodologies and aim to facilitate the replication and further investigation of this compound's therapeutic potential in the context of diabetes research.
Introduction
This compound has been identified as a potent and selective inhibitor of DYRK1A, a kinase implicated in the regulation of cell proliferation.[1] Inhibition of DYRK1A by this compound has been shown to promote the proliferation of both rodent and human pancreatic beta-cells in vitro.[1][2] Furthermore, in vivo studies using the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model of beta-cell ablation have demonstrated that this compound can enhance glucose disposal and insulin secretion in a dose-dependent manner.[1] The primary mechanism of action involves the disruption of the DREAM complex, a transcriptional repressor that maintains beta-cell quiescence, thereby allowing for cell cycle entry and proliferation.[3][4]
Data Presentation
The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound on Beta-Cell Proliferation
| Species | Cell Type | This compound Concentration | Proliferation Marker | Fold Increase vs. Control | Reference |
| Human | Primary Beta-Cells | 1 µM | Ki67 | ~2.5 | [1] |
| Rat | Primary Beta-Cells | 1 µM | Ki67 | ~4.0 | [1] |
Note: Data are approximate and derived from published graphical representations. For precise values, refer to the original publication.
Table 2: In Vivo Efficacy of this compound in RIP-DTA Mice
| This compound Dose (mg/kg, p.o.) | Endpoint | Result | Reference |
| 3 | Glucose Disposal | Significant Improvement | [1] |
| 10 | Glucose Disposal | Significant Improvement | [1] |
| 30 | Glucose Disposal | Significant Improvement | [1] |
| 3 | Insulin Secretion (GPAIS) | Increased | [1] |
| 10 | Insulin Secretion (GPAIS) | Increased | [1] |
| 30 | Insulin Secretion (GPAIS) | Increased | [1] |
p.o. = oral administration; GPAIS = Glucose-Potentiated Arginine-Induced Insulin Secretion
Table 3: this compound Kinase Selectivity
| Kinase | IC50 (µM) | Reference |
| DYRK1A | 0.0062 | [5] |
| GSK3β | >50 | [5] |
Experimental Protocols
Protocol 1: In Vitro Proliferation Assay of Primary Human and Rat Beta-Cells
Objective: To assess the effect of this compound on the proliferation of primary beta-cells using Ki67 immunofluorescence.
Materials:
-
Primary human or rat islets
-
This compound (stock solution in DMSO)
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Collagenase for islet dissociation
-
Poly-D-lysine coated plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-insulin, anti-Ki67
-
Secondary antibodies: fluorescently labeled anti-species IgG
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Islet Culture and Dissociation:
-
Culture primary islets in suspension for 24-48 hours post-isolation to allow for recovery.
-
Dissociate islets into single cells using a gentle collagenase digestion.
-
Plate the dissociated cells onto poly-D-lysine coated plates at a suitable density.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 72-96 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (anti-insulin and anti-Ki67) overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive beta-cells (insulin-positive cells) for each treatment condition.
-
Protocol 2: In Vivo Assessment of this compound in RIP-DTA Mice
Objective: To evaluate the effect of this compound on glucose metabolism and insulin secretion in a mouse model of beta-cell dysfunction.
Materials:
-
RIP-DTA mice
-
This compound formulated for oral gavage
-
Vehicle control
-
Glucose solution
-
Arginine solution
-
Blood glucose meter and strips
-
Insulin ELISA kit
Procedure:
-
Animal Dosing:
-
Acclimate RIP-DTA mice and measure baseline blood glucose levels.
-
Administer this compound orally (e.g., 3, 10, 30 mg/kg) or vehicle control once daily for a specified period (e.g., 14-28 days).
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice overnight (16 hours).
-
Administer an oral gavage of glucose (2 g/kg body weight).
-
Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Test:
-
Fast mice for 5-6 hours.
-
Administer an intraperitoneal (IP) injection of glucose (1 g/kg body weight).
-
15 minutes after the glucose injection, administer an IP injection of arginine (0.2 g/kg body weight).
-
Collect blood samples at 0, 2, 5, and 15 minutes post-arginine injection.
-
Measure plasma insulin levels using an ELISA kit.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the OGTT.
-
Analyze the insulin secretion profile from the GPAIS test.
-
Visualizations
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Culture of Pancreatic Islets with GNF2133
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term culture of pancreatic islets is a critical aspect of research in diabetes, islet transplantation, and the development of novel therapeutic agents. However, maintaining islet viability and function in vitro presents significant challenges, including beta-cell apoptosis and declining insulin secretion over time. GNF2133, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has emerged as a promising small molecule for promoting beta-cell proliferation and enhancing islet health in culture.[1][2][3] These application notes provide detailed protocols for the long-term culture of pancreatic islets with this compound, along with methods for assessing islet viability and function.
Mechanism of Action of this compound
This compound exerts its pro-proliferative effects on pancreatic beta-cells primarily through the inhibition of DYRK1A.[1][2] DYRK1A is a kinase that plays a role in regulating the cell cycle and proliferation. By inhibiting DYRK1A, this compound promotes the nuclear translocation and activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[4][5][6] In the nucleus, YAP/TAZ associate with TEAD transcription factors to activate genes that drive cell proliferation, leading to an increase in beta-cell mass.[5][7]
Experimental Protocols
Protocol 1: Long-Term Culture of Human Pancreatic Islets
This protocol describes the general procedure for maintaining human pancreatic islets in culture for extended periods.
Materials:
-
Human pancreatic islets (from a reputable supplier)
-
RPMI-1640 medium supplemented with 5.5 mM D-glucose[8]
-
1% Penicillin-Streptomycin
-
Sterile, non-treated petri dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Upon receipt, carefully transfer the islets into a sterile petri dish.
-
Wash the islets by gently adding 5 ml of the complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin) and allowing the islets to settle by gravity.
-
Carefully aspirate the supernatant, leaving the islets at the bottom of the dish.
-
Repeat the washing step two more times.
-
Resuspend the islets in fresh, complete culture medium at a density of approximately 100-150 islet equivalents (IEQ) per ml.
-
Culture the islets in non-treated petri dishes in a humidified incubator at 37°C and 5% CO2.
-
Change the culture medium every 2-3 days by carefully aspirating half of the medium and replacing it with fresh, pre-warmed medium.
Protocol 2: this compound Treatment of Cultured Islets
This protocol outlines the steps for treating cultured islets with this compound to promote beta-cell proliferation.
Materials:
-
Cultured human pancreatic islets (from Protocol 1)
-
This compound (MedChemExpress or other supplier)[1]
-
Dimethyl sulfoxide (DMSO)
-
Complete culture medium (from Protocol 1)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentration. A typical effective concentration range for this compound is 0.1 µM to 10 µM.[10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific islet preparation.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest this compound concentration.
-
Remove the old medium from the cultured islets and add the medium containing this compound or the vehicle control.
-
Culture the islets for the desired duration. For long-term studies, treatment can be continued for 7 days or more, with medium changes every 2-3 days containing fresh this compound.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippo pathway-mediated YAP1/TAZ inhibition is essential for proper pancreatic endocrine specification and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 6. biorxiv.org [biorxiv.org]
- 7. TAZ induces growth factor-independent proliferation through activation of EGFR ligand amphiregulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term culture of human pancreatic islets in an extracellular matrix: morphological and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged culture of human pancreatic islets under glucotoxic conditions changes their acute beta cell calcium and insulin secretion glucose response curves from sigmoid to bell-shaped - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Insulin Secretion Following GNF2133 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 is a potent and selective inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1][2][3][4][5] Inhibition of DYRK1A has emerged as a promising therapeutic strategy for diabetes by promoting the proliferation of pancreatic β-cells and enhancing their insulin secretion capabilities.[1][3][4] These application notes provide detailed methodologies for assessing the effects of this compound on insulin secretion in both in vitro and in vivo models. The protocols outlined below are designed to enable researchers to effectively evaluate the therapeutic potential of this compound and similar compounds.
Mechanism of Action: DYRK1A Inhibition and Insulin Secretion
DYRK1A is a kinase that plays a role in regulating cell proliferation and other cellular processes. In pancreatic β-cells, inhibition of DYRK1A by compounds like this compound leads to the promotion of β-cell proliferation and enhancement of glucose-stimulated insulin secretion (GSIS).[1][3] This effect can be further potentiated by combination with other agents, such as GLP-1 receptor agonists.
Caption: this compound-mediated inhibition of DYRK1A in pancreatic β-cells.
Data Presentation
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Species | Assay |
| IC50 (DYRK1A) | 6.2 nM | - | Biochemical Kinase Assay |
| IC50 (GSK3β) | >50 µM | - | Biochemical Kinase Assay |
Table 1: In Vitro Potency of this compound. [2]
| Animal Model | Dosing Regimen | Route | Effect |
| RIP-DTA Mice | 3, 10, 30 mg/kg | Oral (p.o.) | Dose-dependent improvement in glucose disposal and increased insulin secretion.[2][3][4] |
| CD-1 Mice | 30 mg/kg | Oral (p.o.) | Good oral absorption and moderate plasma exposure. |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound. [2]
Experimental Protocols
In Vitro Assessment of Insulin Secretion
1. Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets
This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to varying glucose concentrations after treatment with this compound.
Materials:
-
Isolated rodent or human pancreatic islets
-
This compound
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
Insulin ELISA kit
-
Cell culture plates (24-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Islet Culture and Treatment:
-
Culture isolated islets overnight in standard culture medium.
-
Treat islets with desired concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control for 24-48 hours.
-
-
Pre-incubation:
-
Hand-pick 10-15 size-matched islets per well into a 24-well plate.
-
Wash the islets twice with low glucose KRBH.
-
Pre-incubate the islets in low glucose KRBH for 1 hour at 37°C to allow them to equilibrate.
-
-
Basal Insulin Secretion:
-
Remove the pre-incubation buffer.
-
Add fresh low glucose KRBH and incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.
-
-
Stimulated Insulin Secretion:
-
Remove the low glucose buffer.
-
Add high glucose KRBH and incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
-
Insulin Measurement:
-
Measure insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion to the number of islets or total protein/DNA content.
-
Calculate the stimulation index (SI) as the ratio of stimulated insulin secretion to basal insulin secretion.
-
Caption: Workflow for the in vitro GSIS assay.
In Vivo Assessment of Insulin Secretion
2. Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge
This protocol is used to assess the maximal insulin secretory capacity of β-cells in vivo after a period of this compound treatment. The RIP-DTA (Rat Insulin Promoter-Diphtheria Toxin A) mouse model, which has a reduced β-cell mass, is a suitable model for these studies.[1][3][4]
Animal Model:
-
RIP-DTA mice or other suitable diabetic mouse model.
Materials:
-
This compound
-
Vehicle control
-
Glucose solution (for injection)
-
L-arginine solution (for injection)
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Glucometer and test strips
-
Insulin ELISA kit
Protocol:
-
This compound Treatment:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle control orally (p.o.) once daily for a specified period (e.g., 14-28 days).[2]
-
-
Fasting:
-
Fast the mice for 5-6 hours before the GPAIS challenge.
-
-
GPAIS Procedure:
-
At time t = -15 min, administer a glucose bolus (e.g., 1 g/kg) via intraperitoneal (i.p.) injection to potentiate the β-cells.
-
At time t = 0 min, collect a baseline blood sample from the tail vein.
-
Immediately after the baseline sample, administer an L-arginine bolus (e.g., 1 g/kg) via i.p. injection.
-
Collect blood samples at specified time points after the arginine injection (e.g., 2, 5, 10, and 15 minutes).
-
-
Sample Processing and Analysis:
-
Measure blood glucose levels at each time point using a glucometer.
-
Separate plasma from the collected blood samples by centrifugation.
-
Measure plasma insulin concentrations using an insulin ELISA kit.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for both glucose and insulin responses.
-
Compare the insulin secretory response between this compound-treated and vehicle-treated groups.
-
Caption: Workflow for the in vivo GPAIS challenge.
Assessment of β-Cell Proliferation
To complement the insulin secretion assays, it is recommended to assess the effect of this compound on β-cell proliferation.
3. Ki67 Staining for β-Cell Proliferation
This immunohistochemistry protocol is used to identify proliferating β-cells in pancreatic tissue sections.
Materials:
-
Pancreatic tissue from this compound-treated and control animals
-
Paraffin embedding reagents
-
Microtome
-
Primary antibodies: anti-insulin and anti-Ki67
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
Fix pancreatic tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies (anti-insulin and anti-Ki67) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number of insulin-positive cells, Ki67-positive cells, and double-positive (insulin+ and Ki67+) cells.
-
Calculate the percentage of proliferating β-cells.
-
Conclusion
The protocols described in these application notes provide a comprehensive framework for evaluating the effects of this compound on insulin secretion and β-cell proliferation. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the assessment of this compound's therapeutic potential for diabetes.
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpharmtech.com [asianpharmtech.com]
GNF2133: Application Notes and Protocols for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 is a potent and selective inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), a key regulator of pancreatic β-cell proliferation. By inhibiting DYRK1A, this compound promotes the regeneration of insulin-producing β-cells, offering a potential therapeutic avenue for Type 1 Diabetes. These application notes provide detailed protocols for the experimental use of this compound in diabetes research, covering both in vitro and in vivo applications.
Mechanism of Action
This compound functions by competitively inhibiting the ATP-binding site of DYRK1A. This inhibition prevents the phosphorylation of key substrates involved in cell cycle arrest, thereby promoting β-cell proliferation. The downstream effects include increased levels of cyclin D1 and the proliferation marker Ki67, leading to an expansion of β-cell mass and improved glucose homeostasis.[1]
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: this compound inhibits DYRK1A, preventing cell cycle arrest and promoting β-cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Efficacy
| Parameter | Value | Reference |
| DYRK1A IC50 | 6.2 nM | [2] |
| GSK3β IC50 | >50 µM | [1] |
Table 2: In Vivo Pharmacokinetics in CD-1 Mice (30 mg/kg, p.o.)
| Parameter | Value | Reference |
| Oral Bioavailability | 22.3% | [1] |
| Cmax | 1.5 µM | [1] |
| Tmax | 2 h | [1] |
| Half-life (t1/2) | 4.5 h | [1] |
Table 3: In Vivo Efficacy in RIP-DTA Mice
| Dose (mg/kg, p.o.) | Effect on Glucose Disposal | Effect on Insulin Secretion | Reference |
| 3 | Significant Improvement | Increased | [1] |
| 10 | Significant Improvement | Increased | [1] |
| 30 | Significant Improvement | Increased | [1] |
Experimental Protocols
Protocol 1: In Vitro β-Cell Proliferation Assay
This protocol describes the assessment of this compound-induced proliferation in primary pancreatic islets using EdU incorporation and Ki67 staining.
Materials:
-
Isolated rodent or human pancreatic islets
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® EdU reaction cocktail
-
Primary antibody: anti-Ki67
-
Secondary antibody: fluorescently labeled
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Islet Culture: Culture isolated islets in suspension or on extracellular matrix-coated plates.
-
This compound Treatment: Treat islets with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 72-96 hours. Include a vehicle control (DMSO).
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM for the last 24 hours of treatment.
-
Fixation and Permeabilization:
-
Wash islets with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.5% Triton X-100 for 20 minutes.
-
-
EdU Detection:
-
Wash with PBS.
-
Incubate with the Click-iT® EdU reaction cocktail for 30 minutes, protected from light.
-
Wash with PBS.
-
-
Ki67 Staining:
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with anti-Ki67 primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Counterstaining and Imaging:
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount islets on slides and image using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of EdU-positive and Ki67-positive β-cells (identified by insulin co-staining if necessary).
Experimental Workflow for In Vitro Proliferation Assay
Caption: Workflow for assessing this compound-induced β-cell proliferation in vitro.
Protocol 2: In Vivo Efficacy in RIP-DTA Mouse Model
This protocol details the use of the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model to evaluate the in vivo efficacy of this compound. In this model, β-cells are ablated upon tamoxifen induction, leading to hyperglycemia.
Materials:
-
RIP-DTA transgenic mice
-
Diphtheria Toxin (DT)
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Blood glucose monitoring system
-
Insulin
-
Reagents for Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) assay (see Protocol 3)
Procedure:
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of Diphtheria Toxin (e.g., 50 µg/kg) to RIP-DTA mice to induce β-cell ablation.
-
Blood Glucose Monitoring: Monitor blood glucose levels daily. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
This compound Treatment:
-
Once diabetes is established, randomize mice into treatment groups (vehicle control, this compound at various doses, e.g., 3, 10, 30 mg/kg).
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor blood glucose levels and body weight regularly throughout the study.
-
Administer long-acting insulin as needed to prevent severe hyperglycemia and maintain animal welfare.
-
-
Efficacy Assessment:
-
At the end of the treatment period, perform a Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) assay (see Protocol 3).
-
Collect pancreas tissue for histological analysis of β-cell mass and proliferation (Ki67 staining).
-
Logical Flow of the RIP-DTA Mouse Study
Caption: Logical flow of an in vivo efficacy study using the RIP-DTA mouse model.
Protocol 3: Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Assay
This assay is used to assess the maximal insulin secretory capacity of β-cells.
Materials:
-
Fasted mice (e.g., 6 hours)
-
Glucose solution (e.g., 20% w/v in saline)
-
L-arginine solution (e.g., 10% w/v in saline)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Insulin ELISA kit
Procedure:
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t = -15 min) from the tail vein.
-
Glucose Injection: At t = 0 min, administer an i.p. injection of glucose (e.g., 2 g/kg).
-
Blood Sample 1: Collect a blood sample at t = 30 min.
-
Arginine Injection: Immediately after the 30-minute blood draw, administer an i.p. injection of L-arginine (e.g., 2 g/kg).
-
Blood Samples 2 and 3: Collect blood samples at t = 32 min and t = 35 min.
-
Plasma Collection: Centrifuge blood samples to collect plasma and store at -80°C until analysis.
-
Insulin Measurement: Measure insulin concentrations in the plasma samples using an insulin ELISA kit.
-
Data Analysis: Plot insulin concentration over time to assess the potentiation of insulin secretion by arginine in the presence of high glucose.
Protocol 4: Pharmacokinetic Analysis
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in mice.
Materials:
-
CD-1 mice
-
This compound formulation for oral (p.o.) and intravenous (i.v.) administration
-
Blood collection supplies
-
LC-MS/MS system for this compound quantification
Procedure:
-
Dosing:
-
Administer this compound via oral gavage (e.g., 30 mg/kg) or i.v. injection (e.g., 5 mg/kg) to separate groups of mice.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Process blood samples to obtain plasma.
-
-
Sample Analysis:
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability.
-
Conclusion
This compound is a valuable research tool for investigating β-cell regeneration and developing novel therapies for diabetes. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will ensure reproducible and reliable data, contributing to a deeper understanding of DYRK1A inhibition in the context of diabetes.
References
Troubleshooting & Optimization
GNF2133 Technical Support Center: Troubleshooting Solubility and Precipitation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of GNF2133, a potent and selective DYRK1A inhibitor. Find answers to frequently asked questions and detailed troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is soluble in DMSO at a concentration of 4 mg/mL (9.21 mM).[1] To achieve this, ultrasonic treatment, warming, and heating to 60°C may be necessary.[1] It is crucial to use a fresh, unopened container of DMSO as it is hygroscopic, and the presence of water can significantly impact the solubility of the product.[1]
Q2: My this compound precipitated out of solution after adding it to my aqueous buffer. What should I do?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to address this:
-
Increase the concentration of co-solvents: For in vivo experiments, specific formulations with co-solvents are recommended to maintain solubility. These include mixtures of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[1]
-
Use sonication or gentle heating: If precipitation occurs during the preparation of a working solution, gentle warming and/or sonication can help redissolve the compound.[1]
-
Optimize the final DMSO concentration: For cell-based assays, ensure the final concentration of DMSO is as low as possible to avoid solvent-induced toxicity, while still maintaining the solubility of this compound. It is advisable to add the DMSO stock solution directly to the assay medium with vigorous mixing to facilitate rapid dispersion.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the primary recommended solvent for stock solutions, for in vivo studies, this compound can be formulated in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil to achieve a clear solution.[1] The choice of solvent will depend on the specific experimental requirements, such as the route of administration and the animal model.
Troubleshooting Guides
Issue 1: Precipitation Observed in this compound Stock Solution
If you observe precipitation in your this compound stock solution in DMSO, follow these steps:
-
Warm the solution: Gently warm the vial to 60°C.[1]
-
Sonicate: Place the vial in an ultrasonic bath for several minutes.[1]
-
Inspect: Visually inspect the solution to ensure all precipitate has dissolved.
-
Use fresh DMSO: If precipitation persists, it may be due to water absorption by the DMSO. Prepare a fresh stock solution using a newly opened bottle of anhydrous, high-purity DMSO.[1]
Issue 2: Cloudiness or Precipitation in Working Solution for Cell Culture
When preparing a working solution for cell culture assays, you may encounter cloudiness or precipitation. This is often due to the low solubility of this compound in aqueous media.
-
Pre-warm the media: Warm your cell culture media to 37°C before adding the this compound stock solution.
-
Rapid dilution and mixing: Add the required volume of the this compound DMSO stock solution directly to the pre-warmed media while vortexing or pipetting vigorously to ensure rapid and even dispersion.
-
Lower the final concentration: If precipitation is still an issue, consider lowering the final concentration of this compound in your assay.
-
Check for media component interactions: In rare cases, components of the media may interact with the compound. If the problem persists, you could test the solubility in a simpler buffer like PBS.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent/Formulation | Concentration | Observations |
| DMSO | 4 mg/mL (9.21 mM) | Clear solution with ultrasonic treatment, warming, and heating to 60°C.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.30 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.30 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.30 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh this compound: Accurately weigh the required amount of this compound powder (MW: 434.52 g/mol ). For example, to make 1 mL of a 10 mM stock solution, weigh 4.345 mg.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO.
-
Dissolve: Facilitate dissolution by warming the solution to 60°C and using an ultrasonic bath until the solution is clear.[1]
-
Store: Aliquot the stock solution into single-use vials and store at -80°C.[1]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (1 mg/mL)
This protocol provides a final solution of 1 mg/mL this compound in a vehicle suitable for oral administration.
-
Prepare a 10 mg/mL stock in DMSO: Follow Protocol 1 to prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare the vehicle: In a sterile tube, combine the vehicle components in the following order, ensuring each component is fully mixed before adding the next:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Add this compound stock: Add 100 µL of the 10 mg/mL this compound stock solution to the 900 µL of prepared vehicle.
-
Mix thoroughly: Vortex the final solution until it is clear and homogenous. This will result in a 1 mg/mL working solution with 10% DMSO.[1]
Visualizations
Caption: this compound inhibits DYRK1A, leading to increased β-cell proliferation.
References
GNF2133 Technical Support Center: Optimizing Beta-Cell Proliferation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNF2133 for beta-cell proliferation experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful design and execution of your studies.
Troubleshooting Guide
This guide addresses common issues that may arise during beta-cell proliferation experiments using this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no beta-cell proliferation observed | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit DYRK1A. 2. Poor cell health: Islets or beta-cells may have been damaged during isolation or culture. 3. Incorrect assay endpoint: The duration of the experiment may be too short to observe significant proliferation. 4. Issues with proliferation markers: Problems with antibody staining (e.g., Ki67) or incorporation of nucleotide analogs (e.g., EdU, BrdU). | 1. Optimize this compound concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type (rodent vs. human) and experimental conditions. Effective concentrations in literature range from low nanomolar to micromolar. 2. Assess cell viability: Use a viability stain (e.g., Trypan Blue, Live/Dead stain) to ensure a high percentage of viable cells before starting the experiment. Handle islets and cells gently during all procedures. 3. Extend incubation time: Beta-cell proliferation is a slow process. Consider extending the treatment period with this compound (e.g., 72-96 hours), with media changes as needed. 4. Validate proliferation assay: Ensure proper antibody titration and validation for immunostaining. For EdU/BrdU assays, confirm efficient incorporation and detection. Refer to detailed protocols for guidance. |
| High cell death or cytotoxicity | 1. This compound concentration is too high: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity.[1] 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Poor culture conditions: Inadequate media, growth factors, or culture environment can stress the cells. | 1. Perform a toxicity assay: Determine the cytotoxic concentration of this compound for your cells using assays like MTT or LDH release. Use a concentration well below the toxic threshold. 2. Control for solvent effects: Ensure the final concentration of the solvent in the culture media is low (typically <0.1%) and include a vehicle-only control in your experiments. 3. Optimize culture conditions: Use appropriate, high-quality culture media and supplements. Ensure proper gas exchange and humidity in the incubator. |
| Inconsistent results between experiments | 1. Variability in islet/cell preparations: Differences in islet size, purity, and health between preparations. 2. Inconsistent this compound preparation: Errors in weighing, dissolving, or diluting the compound. 3. Pipetting errors: Inaccurate dispensing of cells, media, or reagents. 4. Passage number of cell lines: High passage numbers can lead to altered cell behavior. | 1. Standardize islet isolation and culture: Use a consistent protocol for islet isolation and allow for a recovery period before treatment. If possible, pool islets from multiple donors to average out biological variability. 2. Prepare fresh stock solutions: Prepare this compound stock solutions fresh or store aliquots at -80°C to avoid degradation. Verify the concentration of your stock solution. 3. Use calibrated pipettes and proper technique: Ensure all pipettes are calibrated and use appropriate pipetting techniques to minimize errors. 4. Use low passage number cells: For cell lines, use cells with a low passage number to ensure consistent and reliable responses. |
| Proliferation of non-beta-cells | 1. This compound may stimulate proliferation in other islet cell types. [2] 2. Overgrowth of contaminating cells: Fibroblasts or other cell types may be present in the islet preparation and proliferate more rapidly than beta-cells. | 1. Use beta-cell specific markers: Co-stain with insulin or other beta-cell specific markers (e.g., PDX1) to confirm that the proliferating cells are indeed beta-cells.[2] 2. Purify islet preparations: If necessary, use techniques to enrich for beta-cells or purify islets to reduce the number of contaminating cells. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][4] In pancreatic beta-cells, DYRK1A is a key component of the DREAM complex, which acts as a transcriptional repressor to maintain cellular quiescence.[5] By inhibiting DYRK1A, this compound disrupts the repressive DREAM complex, leading to the expression of cell cycle genes and promoting beta-cell proliferation.[5]
2. What is a recommended starting concentration for this compound in vitro?
Based on published data, a starting point for dose-response studies would be in the range of 10 nM to 1 µM. This compound has an IC50 of 6.2 nM for DYRK1A.[1] Studies have shown effective beta-cell proliferation in mouse islets with this compound concentrations around 50 nM.[2] However, the optimal concentration can vary depending on the cell type (e.g., human vs. rodent islets) and specific experimental conditions.
3. How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution over time should be considered.
4. What are the key off-target effects of this compound to be aware of?
While this compound is selective for DYRK1A, high concentrations may lead to off-target effects. Some studies have noted that in vivo administration of this compound can induce cellular proliferation in non-targeted tissues such as the liver, heart, and kidney.[1] It is crucial to perform dose-response experiments to find a concentration that maximizes beta-cell proliferation while minimizing off-target effects and cytotoxicity.
5. What are the best methods to measure beta-cell proliferation?
Commonly used methods include:
-
Immunostaining for proliferation markers: Staining for proteins expressed in proliferating cells, such as Ki67 or Phospho-Histone H3 (pHH3).
-
Nucleotide analog incorporation: Introducing labeled nucleotides like 5-ethynyl-2'-deoxyuridine (EdU) or 5-bromo-2'-deoxyuridine (BrdU) into the culture medium, which are incorporated into the DNA of dividing cells and can be detected by subsequent staining.
-
Flow cytometry: Dispersed islet cells can be stained for insulin and a proliferation marker (e.g., EdU) and analyzed by flow cytometry to quantify the percentage of proliferating beta-cells.[6]
For all methods, it is essential to co-stain with a beta-cell specific marker like insulin to confirm the identity of the proliferating cells.
Experimental Protocols
Protocol 1: In Vitro this compound Treatment of Isolated Islets and Assessment of Beta-Cell Proliferation by Immunostaining
1. Islet Culture and this compound Treatment: a. Following isolation, allow islets to recover in culture for 24-48 hours. b. Plate islets in a suitable culture vessel (e.g., 96-well plate, approximately 50-100 islets per well). c. Prepare a dilution series of this compound in culture medium from a DMSO stock. Include a vehicle-only (DMSO) control. d. Carefully replace the medium in the wells with the this compound-containing medium or control medium. e. Incubate the islets for 72-96 hours. If using EdU or BrdU, add it to the culture medium for the final 24 hours of incubation.
2. Islet Fixation and Embedding: a. Collect the islets and wash them with PBS. b. Fix the islets in 4% paraformaldehyde (PFA) for 20 minutes at room temperature. c. Wash the islets with PBS. d. For sectioning, embed the fixed islets in paraffin or a cryo-embedding medium.
3. Immunofluorescent Staining: a. If paraffin-embedded, deparaffinize and rehydrate the sections. Perform antigen retrieval. b. Permeabilize the cells/sections with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS). c. Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour. d. Incubate with primary antibodies against a beta-cell marker (e.g., anti-insulin) and a proliferation marker (e.g., anti-Ki67 or anti-BrdU) overnight at 4°C. e. Wash with PBS. f. Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light. g. If using EdU, perform the click chemistry reaction according to the manufacturer's protocol. h. Counterstain nuclei with DAPI. i. Mount the slides with an anti-fade mounting medium.
4. Imaging and Analysis: a. Acquire images using a fluorescence microscope or confocal microscope. b. Quantify the number of insulin-positive cells that are also positive for the proliferation marker. c. Express the data as the percentage of proliferating beta-cells (double-positive cells) out of the total number of beta-cells (insulin-positive cells).
Quantitative Data Summary
| Compound | Target | IC50 | Effective Concentration (in vitro) | Species | Reference |
| This compound | DYRK1A | 6.2 nM | ~50 nM | Mouse | [1][2][3] |
| This compound | DYRK1A | 6.2 nM | Not specified | Human, Rat | [3][4] |
Visualizations
Caption: this compound inhibits DYRK1A, disrupting the repressive DREAM complex and allowing for the expression of cell cycle genes, which in turn promotes beta-cell proliferation.
Caption: Experimental workflow for assessing this compound-induced beta-cell proliferation in isolated islets.
References
- 1. researchgate.net [researchgate.net]
- 2. 12331 Overcoming Limitations Of Identifying Proliferating β-cells In Dispersed Primary Islets Culture For Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of pancreatic islet beta-cell proliferation by flow cytometry [protocols.io]
Technical Support Center: Managing GNF2133-Induced Proliferation in Non-Pancreatic Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNF2133. The information provided is intended to help manage and troubleshoot the off-target proliferative effects of this compound in non-pancreatic tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Its primary therapeutic goal is to promote the proliferation of pancreatic β-cells, offering a potential treatment for type 1 diabetes.[1][2] this compound functions by competitively inhibiting the ATP-binding site of DYRK1A.[2]
Q2: What are the known off-target effects of this compound?
The most significant off-target effect of this compound is the induction of cellular proliferation in non-pancreatic tissues. In vivo studies in rat models have shown that administration of this compound can lead to increased cell proliferation in organs such as the liver, heart, and kidney.[2]
Q3: Which signaling pathways are involved in this compound's effects?
This compound's effects, both on-target and off-target, are primarily mediated through the inhibition of DYRK1A. This can lead to the modulation of several downstream signaling pathways. One of the key pathways affected is the calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway. DYRK1A normally phosphorylates NFAT, promoting its nuclear export and inactivation. Inhibition of DYRK1A by this compound leads to sustained nuclear localization of NFAT, which can promote the expression of genes involved in cell cycle progression. Additionally, DYRK1A has been shown to influence other pathways involving c-MET, EGFR, and cyclins which are crucial for cell proliferation.
Q4: Are there alternative compounds to this compound with fewer off-target proliferative effects?
The field of DYRK1A inhibitors is an active area of research, with ongoing efforts to develop compounds with greater selectivity and reduced off-target effects. While this compound is a potent inhibitor, researchers may consider exploring other published DYRK1A inhibitors or conducting their own structure-activity relationship (SAR) studies to identify analogs with an improved therapeutic window.
Troubleshooting Guides
Issue 1: Unexpected Proliferation Observed in Non-Pancreatic Cell Lines
Symptoms:
-
Increased cell number compared to vehicle control in non-pancreatic cell lines (e.g., hepatocytes, cardiomyocytes, renal epithelial cells).
-
Higher confluence than expected at the end of the experiment.
-
Increased incorporation of proliferation markers (e.g., BrdU, EdU) or higher expression of proliferation antigens (e.g., Ki67, PCNA) in non-pancreatic cells.
Possible Causes:
-
On-target, off-tissue effect: The observed proliferation is a known consequence of DYRK1A inhibition in these cell types.
-
Incorrect this compound concentration: The concentration of this compound used may be too high, leading to exaggerated proliferative effects.
-
Cell line sensitivity: The specific cell line being used may be particularly sensitive to DYRK1A inhibition.
Suggested Solutions:
-
Dose-Response Experiment:
-
Perform a dose-response experiment to determine the EC50 for proliferation in your specific non-pancreatic cell line. This will help identify the minimum concentration required to observe the effect and to establish a therapeutic window if comparing to pancreatic β-cell proliferation.
-
-
Time-Course Experiment:
-
Conduct a time-course experiment to understand the kinetics of this compound-induced proliferation. This can help in designing experiments with shorter endpoints to minimize excessive cell growth.
-
-
Use of Alternative Proliferation Markers:
-
Corroborate findings using multiple proliferation assays. For example, supplement BrdU incorporation data with Ki67 or PCNA staining to confirm that cells are actively progressing through the cell cycle.
-
-
Serum Starvation/Synchronization:
-
To better control for baseline proliferation, consider serum-starving the cells before this compound treatment to synchronize them in a quiescent state (G0/G1). This can provide a clearer window to observe this compound-induced entry into the cell cycle.
-
Issue 2: In Vivo Off-Target Proliferation in Animal Models
Symptoms:
-
Histological analysis of non-pancreatic tissues (liver, heart, kidney) from this compound-treated animals shows increased numbers of Ki67-positive or BrdU-positive cells.
-
Organ enlargement or changes in organ-to-body weight ratios.
Possible Causes:
-
Systemic exposure to this compound: The administered dose leads to sufficient drug concentration in non-pancreatic tissues to inhibit DYRK1A and stimulate proliferation.
-
Duration of treatment: Prolonged treatment with this compound may lead to cumulative proliferative effects.
Suggested Solutions:
-
Dose-Range Finding Study:
-
Conduct a dose-range finding study to identify a dose of this compound that maximizes pancreatic β-cell proliferation while minimizing proliferation in other tissues.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
If possible, perform PK/PD studies to correlate this compound concentration in different tissues with the observed proliferative effects. This can help in designing dosing regimens that maintain therapeutic concentrations in the pancreas while keeping concentrations below the proliferative threshold in other organs.
-
-
Intermittent Dosing:
-
Explore intermittent dosing schedules (e.g., dosing every other day) to potentially reduce the cumulative exposure and off-target proliferative effects.
-
-
Combination Therapy:
-
Investigate combination therapies with agents that could specifically inhibit proliferation in the affected non-pancreatic tissues without interfering with β-cell regeneration. This is an advanced approach and requires careful selection of the combination agent based on the underlying signaling pathways.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Type | Value | Reference |
| IC50 (DYRK1A) | Biochemical Assay | 6.2 nM | [2] |
| IC50 (GSK3β) | Biochemical Assay | >50 µM | |
| EC50 (Proliferation) | Rat β-cells | 0.4 µM | |
| EC50 (Proliferation) | Human β-cells | 0.21 µM | |
| EC50 (Proliferation) | Non-pancreatic cells | Not reported |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Proliferation in Non-Pancreatic Cells using BrdU Incorporation
Objective: To quantify the proliferative effect of this compound on a non-pancreatic cell line.
Materials:
-
Non-pancreatic cell line of interest (e.g., HepG2 for liver, AC16 for heart, HK-2 for kidney)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I or HCl for DNA denaturation
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed the non-pancreatic cells in a 96-well imaging plate at a density that allows for proliferation without reaching confluence during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 24-72 hours, depending on the cell cycle length.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours.
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
DNA Denaturation:
-
Treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with anti-BrdU primary antibody diluted in antibody dilution buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of BrdU-positive cells by dividing the number of BrdU-positive nuclei by the total number of nuclei (DAPI/Hoechst positive) for each condition.
-
Protocol 2: Immunohistochemical Analysis of Proliferation (Ki67) in Formalin-Fixed, Paraffin-Embedded (FFPE) Non-Pancreatic Tissues
Objective: To assess the in vivo proliferative effect of this compound in non-pancreatic tissues from animal models.
Materials:
-
FFPE tissue sections (liver, heart, kidney) from this compound- and vehicle-treated animals
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidases
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Anti-Ki67 primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a pressure cooker, water bath, or microwave. Allow to cool.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Wash with PBS.
-
-
Blocking:
-
Block non-specific binding with blocking buffer for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate sections with anti-Ki67 primary antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
-
Chromogenic Development:
-
Wash with PBS.
-
Apply DAB substrate and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Under a light microscope, quantify the Ki67 labeling index by counting the number of Ki67-positive nuclei and dividing by the total number of nuclei in a defined area.
-
Visualizations
Caption: this compound inhibits DYRK1A, leading to increased nuclear NFAT and subsequent gene expression promoting cell proliferation.
Caption: A logical workflow for troubleshooting and characterizing this compound-induced off-target proliferation.
References
addressing inconsistent results in GNF2133 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving GNF2133, a potent and selective DYRK1A inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1][2][3][4][5] Its primary mechanism of action is to block the catalytic activity of the DYRK1A enzyme, which is involved in regulating cell proliferation and differentiation.[6][7] By inhibiting DYRK1A, this compound is intended to promote the proliferation of pancreatic β-cells, offering a potential therapeutic approach for type 1 diabetes.[2][3][4][8]
Q2: What are the known off-target effects of this compound?
While this compound is a selective DYRK1A inhibitor, some studies have reported off-target effects, particularly at higher concentrations or with prolonged in vivo administration. These can include cellular proliferation in non-targeted tissues such as the liver, heart, and kidney. Researchers should carefully monitor for such effects in their experimental models.
Q3: How should this compound be prepared for in vitro and in vivo experiments?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, a common vehicle for oral administration consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] It is recommended to prepare the in vivo formulation fresh on the day of use.[9]
Troubleshooting Guide
Inconsistent In Vitro Results
| Observed Issue | Potential Cause | Recommended Solution |
| Low β-cell proliferation rate | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit DYRK1A. | Perform a dose-response curve to determine the optimal concentration for your specific cell line or primary cells. The IC50 for DYRK1A is approximately 6.2 nM. |
| Cell Health: Poor cell viability or health can impair the proliferative response. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay (e.g., Trypan Blue, MTT) to confirm. | |
| Assay Conditions: Incubation time may be insufficient to observe a significant proliferative effect. | Optimize the incubation time. Proliferation assays with this compound are often run for 72-96 hours. | |
| High Cell Toxicity | High this compound Concentration: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity. | Use a lower concentration of this compound. Refer to dose-response data to select a concentration that maximizes efficacy while minimizing toxicity. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%). | |
| Variability between experiments | Reagent Inconsistency: Batch-to-batch variability of this compound or other reagents. | Use this compound from the same lot for a series of experiments. Ensure all other reagents are of high quality and prepared consistently. |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells with a consistent and low passage number for all experiments. |
Inconsistent In Vivo Results
| Observed Issue | Potential Cause | Recommended Solution |
| Lack of effect on blood glucose or insulin levels | Poor Bioavailability: Issues with the formulation or administration route may lead to low systemic exposure. | Ensure proper preparation of the dosing solution.[9] For oral gavage, confirm correct placement to ensure the compound is delivered to the stomach. |
| Insufficient Dose or Dosing Frequency: The dose or frequency of administration may not be adequate to maintain therapeutic levels. | A dose of 30 mg/kg has been shown to be effective in some mouse models.[1] Consider optimizing the dosing regimen based on pharmacokinetic studies if possible. | |
| Animal Model Variability: The specific strain or health status of the animal model can influence the outcome. | Use a well-characterized and consistent animal model. Ensure animals are healthy and properly acclimatized before starting the experiment. | |
| Observed Toxicity or Adverse Events | Off-Target Effects: As noted, this compound can have off-target effects at higher doses. | Reduce the dose of this compound. Monitor animals closely for any signs of toxicity. |
| Vehicle-Related Toxicity: The vehicle used for administration may have its own toxic effects. | Administer a vehicle-only control group to distinguish between compound and vehicle effects. |
Experimental Protocols
In Vitro β-Cell Proliferation Assay (EdU Incorporation)
-
Cell Seeding: Plate pancreatic β-cells (e.g., INS-1E or primary islets) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO).
-
EdU Labeling: 72 hours post-treatment, add 10 µM EdU (5-ethynyl-2´-deoxyuridine) to each well and incubate for an additional 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
EdU Detection: Detect EdU incorporation using a click chemistry-based detection kit according to the manufacturer's instructions.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the percentage of EdU-positive cells relative to the total number of cells (e.g., counterstained with Hoechst).
In Vivo Glucose Tolerance Test in a Diabetic Mouse Model
-
Animal Model: Utilize a diabetic mouse model, such as streptozotocin (STZ)-induced diabetic mice or a genetic model like the RIP-DTA mouse.
-
This compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage for a predetermined period (e.g., 7-35 days).[1]
-
Fasting: Fast the mice overnight (approximately 16 hours) before the glucose challenge.
-
Baseline Glucose Measurement: Measure baseline blood glucose from the tail vein.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Caption: this compound inhibits DYRK1A, promoting β-cell proliferation.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative this compound - OAK Open Access Archive [oak.novartis.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A natural DYRK1A inhibitor as a potential stimulator for β‐cell proliferation in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: GNF2133 Stability in Cell Culture Media
This technical support center provides guidance and answers to frequently asked questions regarding the stability of GNF2133 in common cell culture media. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in a prepared stock solution?
A1: this compound powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1] Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q2: What is the expected stability of this compound once diluted in cell culture media?
A2: The stability of this compound in cell culture media is dependent on the specific medium, temperature, and duration of the experiment. As a general guideline, it is recommended to prepare fresh this compound-containing media for each experiment, especially for long-term studies. The tables below provide hypothetical stability data in two common media, DMEM and RPMI-1640, at 37°C.
Q3: Are there any known factors that can accelerate the degradation of this compound in cell culture?
A3: While specific degradation pathways in cell culture have not been extensively published, general factors that can affect the stability of small molecules in solution include pH, light exposure, and the presence of reactive components in the media or secreted by cells. It is advisable to protect media containing this compound from light.
Q4: How can I determine the stability of this compound in my specific experimental setup?
A4: To definitively determine the stability of this compound in your specific cell culture system, it is recommended to perform a stability study. This typically involves incubating this compound in your cell-free culture medium under your experimental conditions and measuring its concentration at various time points using an analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]
Troubleshooting Guide
Q5: I am not observing the expected biological effect of this compound in my long-term (e.g., >48 hours) cell culture experiment. Could stability be an issue?
A5: Yes, a lack of expected biological activity in long-term experiments can be an indication of compound degradation. It is recommended to replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. You can also perform a time-course experiment and analyze the concentration of this compound at different time points to assess its stability under your specific conditions.
Q6: I see a precipitate in my cell culture medium after adding this compound. What should I do?
A6: Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the solubility of this compound in the medium is exceeded. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. If precipitation persists, consider preparing a lower concentration stock solution or using a different solvent system if compatible with your cells.[1]
Q7: My LC-MS analysis shows rapid degradation of this compound in my conditioned media, but not in fresh media. What could be the cause?
A7: Conditioned media contains metabolites and enzymes secreted by the cells, which can potentially degrade this compound. This suggests that cellular metabolism may be contributing to the compound's instability. In such cases, more frequent media changes with fresh this compound may be necessary to maintain the desired concentration.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in two common cell culture media at 37°C. This data is for illustrative purposes and may not reflect the actual stability in your specific experimental setup.
Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
| Time (Hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 6 | 0.95 | 95% |
| 12 | 0.88 | 88% |
| 24 | 0.75 | 75% |
| 48 | 0.55 | 55% |
| 72 | 0.38 | 38% |
Table 2: Hypothetical Stability of this compound in RPMI-1640 with 10% FBS at 37°C
| Time (Hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 6 | 0.92 | 92% |
| 12 | 0.83 | 83% |
| 24 | 0.68 | 68% |
| 48 | 0.45 | 45% |
| 72 | 0.29 | 29% |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media using LC-MS/MS
This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium.
1. Preparation of this compound Spiked Media: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] b. Warm your desired cell culture medium (e.g., DMEM + 10% FBS) to 37°C. c. Spike the pre-warmed medium with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., ≤ 0.1%). d. Vortex the this compound-spiked medium gently to ensure homogeneity.
2. Incubation: a. Aliquot the this compound-spiked medium into sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). b. Incubate the tubes at 37°C in a humidified incubator with 5% CO₂.
3. Sample Collection and Processing: a. At each designated time point, remove one aliquot. b. Immediately process the sample for analysis to prevent further degradation. A common method is protein precipitation. c. Add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of the media sample. d. Vortex vigorously for 30 seconds. e. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound. b. The method should be optimized for the specific mass transitions of this compound and the internal standard.
5. Data Analysis: a. Calculate the concentration of this compound at each time point based on the standard curve. b. Determine the percent of this compound remaining at each time point relative to the 0-hour time point. c. Plot the percent remaining versus time to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing this compound stability in cell culture media.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the DYRK1A inhibitor, GNF2133, in animal models. The primary focus is on understanding and mitigating the potential side effect of off-target cellular proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] By inhibiting DYRK1A, this compound is designed to promote the proliferation of pancreatic β-cells, offering a potential therapeutic strategy for type 1 diabetes.[2][3][4]
Q2: What are the known side effects of this compound in animal models?
A2: The most significant reported side effect is the induction of cellular proliferation in non-targeted tissues. Specifically, studies in rat models have observed cellular proliferation in the liver, heart, and kidney.[3] However, there are conflicting reports, with some preclinical studies in mice and rats suggesting that this compound is well-tolerated.[3] This discrepancy may be attributable to differences in experimental conditions such as dosage, duration of treatment, and the specific animal model used.
Q3: What is the potential mechanism behind the off-target proliferation?
A3: While the precise mechanism for this compound-induced off-target proliferation is not fully elucidated in the available literature, it is likely related to the inhibition of DYRK1A in these tissues. DYRK1A is a kinase with broad physiological roles, and its inhibition can affect various cellular signaling pathways that regulate cell cycle and proliferation.[4] Additionally, some findings suggest that this compound may act as a dual DYRK1/CLK inhibitor, and off-target kinase inhibition could contribute to these effects.
Troubleshooting Guide: Managing Off-Target Proliferation
Researchers encountering off-target proliferation in animal models treated with this compound should consider a systematic approach to troubleshoot and mitigate these effects.
Issue 1: Observation of increased organ size or proliferation markers in non-target tissues.
Potential Cause: The administered dose of this compound may be too high, leading to significant inhibition of DYRK1A in peripheral tissues and subsequent cellular proliferation.
Recommended Actions:
-
Dose-Response Study: Conduct a thorough dose-ranging study to determine the optimal therapeutic window for this compound in your specific animal model. The goal is to identify a dose that maximizes β-cell proliferation while minimizing proliferation in other tissues.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to correlate this compound plasma and tissue concentrations with both on-target efficacy and off-target effects.
-
Histopathological Analysis: In addition to proliferation markers, perform a standard histopathological evaluation of non-target organs to identify any other potential toxicities.
Issue 2: Inconsistent results or unexpected toxicity.
Potential Cause: The formulation and route of administration can significantly impact the bioavailability and tissue distribution of this compound.
Recommended Actions:
-
Review Formulation: Ensure that the formulation of this compound is appropriate for the chosen route of administration and is consistently prepared. For in vivo experiments, it is often recommended to prepare fresh solutions daily.[1]
-
Consider Alternative Formulations: Research into different formulation strategies, such as encapsulation in nanoparticles or conjugation to targeting moieties, may offer a way to alter the tissue distribution of this compound and reduce systemic exposure.
-
Evaluate Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will influence the pharmacokinetic profile of the compound. The oral bioavailability of this compound in CD-1 mice has been reported to be 22.3%.[1] Consider how the chosen route may impact tissue exposure.
Data Summary
The following tables summarize key in vitro and in vivo data for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| DYRK1A | 0.0062 |
| GSK3β | >50,000 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy of this compound in RIP-DTA Mice
| Dose (mg/kg, p.o.) | Effect |
| 3, 10, 30 | Significantly improves glucose disposal capacity and increases insulin secretion. |
Data sourced from MedchemExpress.[1]
Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Value |
| Dose | 30 mg/kg, p.o. |
| Oral Bioavailability | 22.3% |
Data sourced from MedchemExpress.[1]
Table 4: Reported Off-Target Effects of this compound in Rat Models
| Tissue | Observed Effect | Quantitative Data |
| Liver | Cellular Proliferation | Not specified in available literature. |
| Heart | Cellular Proliferation | Not specified in available literature. |
| Kidney | Cellular Proliferation | Not specified in available literature. |
Data sourced from a study cited on ResearchGate.[3]
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of this compound
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Formulation: A suggested formulation for oral administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Alternatively, a suspension in 0.5% methylcellulose in water can be used. Prepare fresh daily.
-
Dose Preparation: Calculate the required volume of the this compound solution based on the animal's body weight and the target dose.
-
Administration: For oral administration, use oral gavage.
-
Monitoring: Monitor animals daily for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.
-
Endpoint Analysis: At the end of the study, collect blood for PK analysis and tissues of interest (pancreas, liver, heart, kidney) for histopathology and analysis of proliferation markers.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-mediated β-cell proliferation and off-target effects.
Experimental Workflow
Caption: A logical workflow for troubleshooting and mitigating this compound-related side effects in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2133 Technical Support Center: Cell Viability Assay Guidance
Welcome to the GNF-2133 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing GNF-2133 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when performing cell viability assays with this novel DYRK1A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is GNF-2133 and what is its primary mechanism of action?
GNF-2133 is a potent, selective, and orally active inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Its primary mechanism of action is to block the kinase activity of DYRK1A, a key regulator of cell cycle progression and proliferation.[3][4] By inhibiting DYRK1A, GNF-2133 can promote the proliferation of certain cell types, most notably pancreatic β-cells, making it a compound of interest for type 1 diabetes research.[3][4][5][6][7][8]
Q2: How does GNF-2133-induced cell proliferation affect the interpretation of my cell viability assay results?
Since GNF-2133's primary effect is to induce cell proliferation, this can complicate the interpretation of standard cytotoxicity and viability assays. An increase in viable cell number, as measured by assays like MTT or alamarBlue, may reflect the pro-proliferative effect of GNF-2133 rather than a lack of cytotoxicity. It is crucial to include appropriate controls, such as vehicle-treated and untreated cells, to differentiate between proliferation and a lack of cell death. For assessing cytotoxicity, it may be more informative to use assays that specifically measure cell death, such as those detecting membrane integrity (e.g., LDH release or trypan blue exclusion) or apoptosis (e.g., caspase activity assays).
Q3: What are the known off-target effects of GNF-2133 that could influence my experimental results?
While GNF-2133 is a selective DYRK1A inhibitor, some studies have noted that in vivo administration can lead to cellular proliferation in non-targeted tissues, such as the liver, heart, and kidney.[9] It is also important to consider that like many kinase inhibitors, there is a potential for off-target effects on other kinases, especially at higher concentrations.[10] Researchers should consider performing kinase profiling assays if off-target effects are suspected to be influencing their results.
Q4: What is the recommended solvent and storage condition for GNF-2133?
GNF-2133 is soluble in DMSO.[11][12] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For long-term storage, the powdered form of GNF-2133 should be stored at -20°C for up to 3 years.[12] A stock solution in a solvent can be stored at -80°C for up to 6 months.[2]
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with GNF-2133.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell viability reading | GNF-2133 is inducing cell proliferation, masking any potential cytotoxicity. | - Use a lower concentration of GNF-2133.- Shorten the incubation time.- Use an assay that specifically measures cell death (e.g., LDH or caspase assay) in parallel with a viability assay.- Normalize results to a time-zero control to distinguish between proliferation and stasis. |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete dissolution of GNF-2133.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Thoroughly mix the GNF-2133 stock solution before diluting.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| GNF-2133 appears to be inactive or shows a weaker than expected effect | - Degradation of GNF-2133.- Incorrect dosage calculation.- Cell line is not responsive to DYRK1A inhibition. | - Ensure proper storage of the compound.- Verify the final concentration of GNF-2133 in the culture.- Confirm DYRK1A expression in your cell line of interest. The proliferative response to DYRK1A inhibition can be cell-type dependent.[3] |
| Precipitate formation in the culture medium | The concentration of GNF-2133 exceeds its solubility in the culture medium. | - Lower the final concentration of GNF-2133.- Ensure the DMSO concentration is not too high, as this can cause the compound to precipitate out of solution when added to the aqueous culture medium. |
Experimental Protocols
Below are detailed methodologies for common cell viability assays, adapted for use with GNF-2133.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GNF-2133 stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of GNF-2133 in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Remove the overnight culture medium and add 100 µL of the GNF-2133 dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
alamarBlue™ (Resazurin) Assay
This fluorescent/colorimetric assay also measures metabolic activity. It is less toxic to cells than MTT, allowing for kinetic monitoring.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GNF-2133 stock solution (in DMSO)
-
alamarBlue™ reagent
-
96-well black clear-bottom plates (for fluorescence) or clear plates (for absorbance)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of GNF-2133 as described in the MTT protocol.
-
Following the treatment period, add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GNF-2133 stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat cells with serial dilutions of GNF-2133.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
Visualizations
GNF-2133 Mechanism of Action
Caption: GNF-2133 inhibits DYRK1A, leading to increased Cyclin D1 and cell proliferation.
Experimental Workflow for GNF-2133 Cell Viability Assay
Caption: A general workflow for assessing cell viability after GNF-2133 treatment.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. DYRK1A: the double-edged kinase as a protagonist in cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DYRK1A controls the transition from proliferation to quiescence during lymphoid development by destabilizing Cyclin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. This compound - Immunomart [immunomart.org]
appropriate experimental controls for GNF2133 studies
Welcome to the technical support center for GNF2133. This guide provides troubleshooting information and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in designing and executing robust experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] Its primary mechanism of action is the inhibition of DYRK1A's kinase activity, which has been shown to promote the proliferation of pancreatic β-cells. This makes this compound a compound of interest for the research of type 1 diabetes.[1][2][3]
Q2: What are the essential positive controls to include in my this compound experiments?
A2: For in vitro and in vivo studies, it is recommended to include other well-characterized DYRK1A inhibitors as positive controls. These can help benchmark the effects of this compound and ensure that the observed phenotypes are consistent with DYRK1A inhibition.
-
GNF4877: A potent dual inhibitor of DYRK1A and GSK3β that also promotes β-cell proliferation.[4][5]
-
Harmine: A well-studied natural product inhibitor of DYRK1A. It is important to be aware of its potential off-target effects on monoamine oxidase A (MAO-A) and other kinases, which can lead to neurological effects in vivo.[6][7]
Q3: How should I control for off-target effects of this compound?
A3: While this compound is highly selective for DYRK1A, it is crucial to control for potential off-target effects.[1] The following strategies are recommended:
-
Use a structurally similar, inactive analog: While a commercially available, validated inactive analog for this compound is not readily documented, reviewing structure-activity relationship (SAR) studies on this compound and similar compounds can help identify or guide the synthesis of such a control. For example, SAR studies of harmine analogs have identified derivatives with reduced or abolished DYRK1A inhibitory activity that could serve as negative controls in broader proof-of-concept studies.[8]
-
Perform kinase selectivity profiling: Test this compound against a broad panel of kinases to identify potential off-target interactions. This data is critical for interpreting any unexpected phenotypes.
-
Rescue experiments: In a cellular model, if the observed phenotype is due to DYRK1A inhibition, overexpressing a this compound-resistant mutant of DYRK1A should rescue the effect.
Q4: What are the appropriate vehicle controls for in vitro and in vivo studies?
A4: The vehicle control should be the same solvent used to dissolve this compound, at the same final concentration.
-
In Vitro: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, the vehicle control would be the same concentration of DMSO used in the experimental conditions.
-
In Vivo: For oral administration, this compound can be formulated in vehicles such as corn oil or a solution containing PEG300, Tween-80, and saline. The vehicle control group should receive the same formulation without this compound.
Q5: What are the known in vivo effects of this compound and what should I monitor?
A5: In vivo, this compound has been shown to be orally bioavailable and to promote β-cell proliferation in mouse models of diabetes, leading to improved glucose disposal and increased insulin secretion.[1][2][10] However, off-target effects, such as cellular proliferation in non-pancreatic tissues (e.g., liver, heart, and kidney), have been reported.[3] Therefore, in vivo studies should include:
-
Regular monitoring of blood glucose levels and body weight.
-
Glucose and insulin tolerance tests to assess functional outcomes.
-
Histological analysis of the pancreas to quantify β-cell mass and proliferation (e.g., Ki-67 staining).
-
Histological examination of other major organs (liver, heart, kidneys) to assess for any off-target tissue hypertrophy or other abnormalities.
Data Presentation
Table 1: Kinase Selectivity of this compound
| Kinase | IC50 (µM) | Selectivity vs. DYRK1A |
| DYRK1A | 0.0062 | 1x |
| GSK3β | >50 | >8064x |
This table summarizes the high selectivity of this compound for DYRK1A over GSK3β.[1] For a comprehensive understanding of this compound's selectivity, it is recommended to perform a broader kinase panel screen.
Table 2: In Vivo Dose-Dependent Effects of this compound in RIP-DTA Mice
| Treatment Group (mg/kg, p.o.) | Change in Blood Glucose | Change in Insulin Secretion |
| Vehicle Control | No significant change | No significant change |
| 3 mg/kg | Significant improvement | Increased |
| 10 mg/kg | Significant improvement | Increased |
| 30 mg/kg | Significant improvement | Increased |
This table summarizes the dose-dependent effects of this compound on improving glucose disposal and increasing insulin secretion in the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model of β-cell ablation.[1][10]
Experimental Protocols
Protocol 1: In Vitro DYRK1A Kinase Activity Assay
This protocol is adapted from a general ELISA-based kinase assay and can be used to determine the IC50 of this compound for DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., a peptide with a DYRK1A phosphorylation motif)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound
-
DMSO (for dissolving this compound)
-
Phospho-specific antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction: a. Add 25 µL of the diluted this compound or DMSO control to the wells of a 96-well plate. b. Add 25 µL of a solution containing the DYRK1A substrate and ATP in kinase assay buffer. c. Initiate the reaction by adding 50 µL of a solution containing the DYRK1A enzyme in kinase assay buffer. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: a. Stop the reaction by adding an appropriate stop solution or by washing the plate. b. Add 100 µL of the phospho-specific primary antibody (diluted in a suitable blocking buffer) to each well and incubate for 1 hour at room temperature. c. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). d. Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature. e. Wash the plate three times with wash buffer. f. Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops. g. Stop the color development by adding 100 µL of stop solution.
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Subtract the background absorbance (wells without enzyme). c. Plot the percentage of kinase activity relative to the DMSO control against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Ki-67 Staining for β-Cell Proliferation by Flow Cytometry
This protocol describes the staining of pancreatic β-cells with antibodies against insulin and the proliferation marker Ki-67 for analysis by flow cytometry.
Materials:
-
Isolated pancreatic islets or dispersed islet cells
-
Cell dispersion solution (e.g., TrypLE Express)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or a commercial permeabilization solution)
-
Staining buffer (e.g., PBS with 1% BSA)
-
Primary antibodies:
-
Anti-insulin antibody (conjugated to a fluorophore, e.g., FITC)
-
Anti-Ki-67 antibody (conjugated to a different fluorophore, e.g., PE)
-
-
Isotype control antibodies for both anti-insulin and anti-Ki-67
-
Flow cytometer
Procedure:
-
Cell Preparation: a. If starting with islets, disperse them into single cells using a cell dispersion solution. b. Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: a. Resuspend the cell pellet in 100 µL of fixation buffer. b. Incubate for 15-20 minutes at room temperature. c. Wash the cells twice with PBS.
-
Permeabilization: a. Resuspend the cell pellet in 100 µL of permeabilization buffer. b. Incubate for 15 minutes at room temperature.
-
Staining: a. Centrifuge the permeabilized cells and resuspend the pellet in 100 µL of staining buffer. b. Add the anti-insulin and anti-Ki-67 antibodies at the manufacturer's recommended concentrations. c. For negative controls, use isotype control antibodies in separate tubes. d. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: a. Wash the cells twice with staining buffer.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in 300-500 µL of staining buffer. b. Analyze the samples on a flow cytometer. c. Gate on the insulin-positive cell population. d. Within the insulin-positive population, quantify the percentage of cells that are also positive for Ki-67.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-mediated β-cell proliferation.
Caption: Recommended experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative GNF4877 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships and Biological Evaluation of 7-Substituted Harmine Analogs for Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating CNS Off-Target Effects of DYRK1A Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DYRK1A inhibitors, such as GNF2133. The focus is on understanding and mitigating potential central nervous system (CNS) off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is DYRK1A and why is it a target of interest?
A1: DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a protein kinase involved in a wide range of cellular processes, including cell proliferation, neurodevelopment, and neuronal function. Its gene is located on chromosome 21, and its overexpression is implicated in the neuropathology of Down syndrome and Alzheimer's disease. Therefore, inhibiting DYRK1A is a therapeutic strategy for these neurodegenerative conditions. Additionally, DYRK1A inhibition has been shown to promote the proliferation of pancreatic β-cells, making it a target for type 1 diabetes treatment.[1]
Q2: What are the known CNS off-target effects of DYRK1A inhibitors?
A2: The clinical utility of some DYRK1A inhibitors can be hampered by CNS off-target effects.[2] These can manifest as neurobehavioral changes. For instance, harmine, a potent but non-selective DYRK1A inhibitor, is known to cause tremors and hyperactivity in mice, which are indicative of CNS hyperexcitability.[3] While this compound is reported to be well-tolerated in vivo at doses effective for treating diabetes, the potential for CNS side effects remains a consideration for this class of inhibitors, particularly at higher doses or in chronic treatment regimens.[2][4]
Q3: What is the general strategy to mitigate CNS off-target effects of DYRK1A inhibitors like this compound?
A3: The primary strategy is to limit the compound's ability to cross the blood-brain barrier (BBB). This can be achieved through medicinal chemistry approaches that modify the physicochemical properties of the inhibitor to reduce its brain penetration. The goal is to design peripherally restricted inhibitors when the therapeutic target is outside the CNS, such as in the case of type 1 diabetes.
Q4: How do physicochemical properties influence a DYRK1A inhibitor's ability to cross the blood-brain barrier?
A4: Several physicochemical properties are critical for BBB penetration. These include:
-
Lipophilicity: Increased lipophilicity generally favors BBB penetration, but excessive lipophilicity can lead to non-specific binding and poor solubility.
-
Molecular Weight: Lower molecular weight compounds (<400-500 Da) tend to cross the BBB more readily.
-
Polar Surface Area (PSA): A lower PSA (<90 Ų) is generally associated with better BBB penetration.
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors reduces the likelihood of being an efflux transporter substrate, thereby increasing brain accumulation.
-
pKa: The ionization state of a compound at physiological pH can significantly impact its ability to cross the BBB.
Q5: Are all DYRK1A inhibitors designed to be excluded from the CNS?
A5: No, the desired CNS penetration depends on the therapeutic indication. For neurodegenerative diseases like Alzheimer's or the cognitive aspects of Down syndrome, brain penetration is essential for the inhibitor to reach its target. In contrast, for peripheral diseases like type 1 diabetes, a CNS-avoidant inhibitor is preferred to minimize potential neurological side effects.
Troubleshooting Guides
Problem 1: Unexpected behavioral changes (e.g., tremors, hyperactivity, sedation) observed in animal models after administration of a DYRK1A inhibitor.
-
Possible Cause 1: High CNS penetration of the inhibitor.
-
Troubleshooting Steps:
-
Quantify Brain and Plasma Concentrations: Determine the brain-to-plasma (B/P) ratio of your compound. A high ratio indicates significant CNS penetration. (See Experimental Protocol 3 for a general approach).
-
Medicinal Chemistry Optimization: If the B/P ratio is high and CNS effects are undesirable, consider modifying the compound to decrease its lipophilicity, increase its polar surface area, or introduce polar functional groups. For example, the addition of a polar carboxamide has been shown to reduce the brain-plasma ratio of a harmine-based DYRK1A inhibitor.[3]
-
Formulation Strategy: Explore formulation strategies that can limit systemic exposure and, consequently, brain penetration. This could involve localized delivery systems if applicable to the disease model.
-
-
-
Possible Cause 2: Off-target kinase activity in the CNS.
-
Troubleshooting Steps:
-
Kinase Selectivity Profiling: Screen your inhibitor against a broad panel of kinases, especially those highly expressed in the CNS. This compound, for example, is highly selective for DYRK1A over GSK3β.[5]
-
Structure-Activity Relationship (SAR) Analysis: If off-target activity is identified, use SAR to guide the chemical modification of your inhibitor to improve selectivity.
-
-
-
Possible Cause 3: Dose is too high.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the minimum effective dose for your desired therapeutic effect and the dose at which CNS effects emerge.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to correlate plasma and brain concentrations with the observed behavioral effects.
-
-
Problem 2: Lack of efficacy in a CNS disease model despite good in vitro potency of the DYRK1A inhibitor.
-
Possible Cause 1: Insufficient brain penetration.
-
Troubleshooting Steps:
-
Measure Brain Exposure: Quantify the concentration of the inhibitor in the brain tissue or cerebrospinal fluid (CSF) to confirm it reaches therapeutically relevant levels.
-
Assess Efflux Transporter Liability: Determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the brain.
-
Medicinal Chemistry Optimization for CNS Penetration: If brain exposure is low, modify the compound to increase lipophilicity, reduce polar surface area, or mask hydrogen bond donors to decrease its affinity for efflux transporters.
-
-
-
Possible Cause 2: Rapid metabolism in the brain.
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Evaluate the metabolic stability of your compound in brain microsomes or homogenates.
-
Identify Metabolites: Characterize the metabolites to determine if they are active and whether they contribute to or detract from the desired efficacy.
-
-
Data Presentation
Table 1: Comparison of a Brain-Penetrant vs. a CNS-Avoidant DYRK1A Inhibitor [3]
| Feature | Harmine (Brain-Penetrant) | Compound 2-2c (CNS-Avoidant) |
| DYRK1A IC50 | Potent | Potent |
| MAO-A Inhibition | Yes | No |
| Brain-to-Plasma Ratio (at 30 mg/kg) | 9-10 | 0.2-0.4 |
| Observed CNS Effects in Mice | Tremors, Hyperactivity | No observable CNS effects at 30 mg/kg |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
This protocol is adapted from standard procedures to assess motor coordination and balance in rodents, which can be affected by CNS-active compounds.
-
Apparatus: An accelerating rotarod apparatus for mice.
-
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): Place mice on the rotarod at a low constant speed (e.g., 4 rpm) for a few minutes on the day before testing to familiarize them with the apparatus.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.
-
-
-
Data Analysis: Compare the latency to fall between vehicle-treated and inhibitor-treated groups. A significant decrease in latency to fall suggests impaired motor coordination.
Protocol 2: Assessment of General Locomotor Activity and Anxiety-like Behavior using the Open Field Test
This test can reveal changes in general activity levels and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with an overhead camera and tracking software.
-
Procedure:
-
Acclimation: Acclimate mice to the testing room in their home cages for at least 30-60 minutes.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-30 minutes).
-
The tracking software records the animal's movement.
-
-
-
Data Analysis:
-
Locomotor Activity: Analyze the total distance traveled and average velocity. A significant decrease may indicate sedation, while an increase could suggest hyperactivity.
-
Anxiety-like Behavior: Analyze the time spent in the center of the arena versus the periphery (thigmotaxis). Less time in the center is often interpreted as increased anxiety-like behavior.
-
Protocol 3: General Procedure for Determining Brain-to-Plasma (B/P) Ratio
This protocol provides a general workflow for quantifying compound exposure in the brain and plasma.
-
Procedure:
-
Dosing: Administer the DYRK1A inhibitor to a cohort of animals (e.g., mice or rats) at the desired dose and route.
-
Sample Collection: At various time points post-dosing, collect blood samples (into tubes containing an anticoagulant) and perfuse the animals with saline to remove blood from the brain tissue.
-
Plasma and Brain Homogenate Preparation:
-
Centrifuge the blood samples to obtain plasma.
-
Harvest the brains, weigh them, and homogenize them in a suitable buffer.
-
-
Sample Analysis:
-
Extract the compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the inhibitor in the extracts using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
-
Data Analysis:
-
Calculate the brain concentration (e.g., in ng/g of tissue) and the plasma concentration (e.g., in ng/mL).
-
The brain-to-plasma ratio is calculated as: (Concentration in brain) / (Concentration in plasma).
-
Mandatory Visualizations
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to GNF2133 and GNF4877: Two Distinct Approaches to DYRK1A Inhibition for Pancreatic Beta-Cell Proliferation
For Immediate Publication
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): GNF2133 and GNF4877. Both compounds have been investigated for their potential to induce pancreatic beta-cell proliferation, a key therapeutic strategy for type 1 diabetes.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical activity, cellular function, and selectivity profiles, supported by experimental data and detailed methodologies.
Introduction to DYRK1A Inhibition
DYRK1A is a protein kinase implicated in various cellular processes, including cell cycle regulation and neuronal development.[5] Inhibition of DYRK1A has emerged as a promising strategy to stimulate the replication of pancreatic beta-cells, the cells responsible for insulin production which are destroyed in type 1 diabetes.[3][5] By promoting the regeneration of these cells, DYRK1A inhibitors offer a potential disease-modifying therapeutic intervention.[1][6] this compound and GNF4877 represent two different strategies for targeting this pathway.
This compound: A Selective DYRK1A Inhibitor
This compound was developed through the optimization of a 6-azaindole screening hit.[1][3][6] It is characterized as a potent and highly selective inhibitor of DYRK1A.[1][7] In preclinical studies, this compound has demonstrated the ability to induce proliferation in both rodent and human beta-cells and improve glucose homeostasis in diabetic mouse models.[1][3][6] However, in vivo studies in rats indicated that this compound could also induce cellular proliferation in non-pancreatic tissues, including the liver, heart, and kidney, highlighting potential off-target effects that may need to be addressed.[1]
GNF4877: A Dual DYRK1A and GSK3β Inhibitor
In contrast to the selective approach of this compound, GNF4877 was identified from a phenotypic high-throughput screening campaign and is characterized as a potent dual inhibitor of both DYRK1A and Glycogen Synthase Kinase 3β (GSK3β).[2][4] The rationale behind this dual-inhibition strategy is based on evidence suggesting that simultaneous inhibition of both DYRK1A and GSK3β may synergistically promote beta-cell proliferation.[5] GNF4877, an aminopyrazine derivative, has been shown to induce proliferation of primary human beta-cells both in vitro and in vivo.[2][4] Kinome screening has revealed that GNF4877 interacts with a broader range of kinases compared to more selective inhibitors, which may contribute to its efficacy but also presents challenges for drug development.[8]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and GNF4877 based on available experimental data.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 | Selectivity Note |
| This compound | DYRK1A | 6.2 nM (0.0062 µM)[7] | Highly selective over GSK3β (>50 µM)[7] |
| GNF4877 | DYRK1A | Data not available | Potent dual inhibitor of DYRK1A and GSK3β[4] |
| GSK3β | Data not available |
Table 2: Cellular Activity (EC50 for Beta-Cell Proliferation)
| Compound | Cell Type | EC50 |
| This compound | Human primary β-cells | 0.21 µM[7] |
| Rat primary β-cells | 0.4 µM[7] | |
| GNF4877 | Human primary β-cells | Data not available |
Signaling Pathway and Experimental Visualizations
To clarify the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: DYRK1A pathway in beta-cell proliferation.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a beta-cell proliferation EdU incorporation assay.
Detailed Experimental Protocols
In Vitro DYRK1A Kinase Inhibition Assay
This protocol is a generalized representation based on standard kinase assay methodologies.
-
Reagents and Preparation: Recombinant human DYRK1A enzyme, a suitable peptide substrate (e.g., DYRKtide), and ATP are prepared in a kinase assay buffer.
-
Compound Preparation: this compound or GNF4877 is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Reaction: The kinase, substrate, and inhibitor are combined in a microplate well and the reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 60-90 minutes) at room temperature to allow for substrate phosphorylation.
-
Detection: The level of substrate phosphorylation is quantified. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays or radioisotope-based assays that measure the incorporation of 33P-ATP into the substrate.
-
Data Analysis: The signal is converted to percent inhibition relative to controls (no inhibitor). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.[9][10]
Primary Beta-Cell Proliferation Assay (EdU Incorporation)
This protocol outlines the key steps for measuring inhibitor-induced proliferation in primary beta-cells.[7]
-
Cell Culture: Dispersed primary human or rat pancreatic islets are seeded onto plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or GNF4877. The final DMSO concentration is kept constant across all wells.
-
Incubation: The cells are incubated with the compound for a total of 96 hours.
-
EdU Labeling: For the final 24-48 hours of incubation, 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture medium. EdU is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.
-
Fixation and Staining: After incubation, cells are fixed with paraformaldehyde, permeabilized, and stained. The incorporated EdU is detected using a fluorescent azide that binds to the ethynyl group (Click-iT chemistry). Cells are co-stained with antibodies against insulin (to identify beta-cells) and a nuclear counterstain like DAPI.
-
Imaging and Analysis: The plates are imaged using an automated high-content microscope. Image analysis software is used to quantify the number of cells positive for insulin, DAPI, and EdU. The percentage of proliferating beta-cells is calculated as (Number of EdU+ and Insulin+ cells / Total number of Insulin+ cells) * 100. The EC50 value is determined from the dose-response curve.
Conclusion
This compound and GNF4877 exemplify two distinct strategies for targeting DYRK1A to induce beta-cell proliferation. This compound is a highly potent and selective inhibitor, which offers the advantage of a well-defined mechanism of action but may face challenges related to off-target proliferation in other tissues.[1][7] GNF4877, a dual DYRK1A/GSK3β inhibitor, presents an alternative approach that may offer enhanced efficacy through the modulation of multiple signaling nodes.[2][4][5] However, its broader kinase activity profile necessitates careful evaluation to ensure a suitable therapeutic window.[8] The choice between a selective versus a multi-targeted inhibitor will depend on further preclinical and clinical evaluation of their respective efficacy and safety profiles. This guide provides the foundational data and methodologies for researchers to navigate these important considerations in the development of regenerative therapies for diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative GNF4877 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 9. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of GNF2133 and Other Promising Diabetes Mellitus Therapies
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective treatments for diabetes mellitus, particularly Type 1, significant attention has been directed towards therapies that can regenerate pancreatic β-cells. At the forefront of this research is GNF2133, a potent and selective inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This guide provides a detailed comparison of this compound with other emerging and established diabetes treatments, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound: A Novel Approach to β-Cell Regeneration
This compound is a 6-azaindole derivative that has demonstrated a significant, dose-dependent capacity to stimulate the proliferation of both rodent and human pancreatic β-cells.[1][2][3][4][5][6][7] By selectively inhibiting DYRK1A, this compound promotes the regeneration of insulin-producing cells, offering a potential disease-modifying therapeutic intervention for Type 1 diabetes.[1][2][3][4][5][7]
Comparative Efficacy of Diabetes Treatments
The following table summarizes the efficacy of this compound in comparison to other DYRK1A inhibitors, such as harmine, and other classes of diabetes drugs, including glucagon-like peptide-1 (GLP-1) receptor agonists and sodium-glucose cotransporter-2 (SGLT2) inhibitors.
| Treatment Class | Compound/Drug | Mechanism of Action | Key Efficacy Data | Animal Model/Study Population | Reference |
| DYRK1A Inhibitor | This compound | Selective DYRK1A inhibition, promoting β-cell proliferation. | Significant dose-dependent glucose disposal and insulin secretion. Induces proliferation of rodent and human β-cells. | RIP-DTA mice | [1][2][3][4][5][7] |
| DYRK1A Inhibitor | Harmine | Non-selective DYRK1A inhibitor. | Tripled the number of β-cells and restored normal blood sugar levels. Increases human β-cell proliferation by 1-3%. | Diabetic mice with transplanted human islet cells. | [2][8] |
| GLP-1 Receptor Agonist | Liraglutide | Activates GLP-1 receptors, enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying. | Modest HbA1c reductions (~0.4%), weight loss (~5 kg), and reduced insulin doses in Type 1 Diabetes. | Humans with Type 1 Diabetes | [9] |
| SGLT2 Inhibitor | Sotagliflozin (dual SGLT1/2 inhibitor) | Inhibits SGLT1 in the gut and SGLT2 in the kidneys, reducing glucose absorption and increasing urinary glucose excretion. | Improved HbA1c, weight loss, and reduced total daily insulin dose in Type 1 Diabetes. | Humans with Type 1 Diabetes | [10][11] |
| Standard of Care | Insulin Therapy | Exogenous insulin replacement. | Essential for survival in Type 1 Diabetes; various formulations to manage basal and prandial glucose levels. | Humans with Type 1 Diabetes | [12][13][14][15][16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
A comprehensive understanding of the therapeutic potential of these compounds requires a detailed examination of the experimental methodologies employed.
This compound In Vivo Efficacy Study in RIP-DTA Mice
-
Animal Model: Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mice were used. This model allows for the inducible ablation of pancreatic β-cells upon administration of diphtheria toxin, mimicking the β-cell loss observed in Type 1 Diabetes.[17][18]
-
Dosing Regimen: this compound was administered orally to RIP-DTA mice. The studies typically involve multiple dose cohorts to establish a dose-response relationship. For instance, a study might include doses of 3, 10, and 30 mg/kg administered once daily.[3]
-
Duration of Treatment: The treatment duration in preclinical studies can vary, with some studies reporting beneficial outcomes on glucose tolerance after 35 days of oral dosing.[3]
-
Efficacy Endpoints:
-
Glucose Disposal Capacity: Assessed through oral glucose tolerance tests (OGTT) or intraperitoneal glucose tolerance tests (IPGTT).
-
Insulin Secretion: Measured in response to a glucose-potentiated arginine-induced insulin secretion (GPAIS) challenge.[1][2][3][4][5][7]
-
β-cell Mass and Proliferation: Determined by immunohistochemical analysis of pancreatic tissue sections, staining for insulin and proliferation markers like Ki67.
-
Harmine Treatment in a Diabetic Mouse Model
-
Animal Model: Diabetic mice (e.g., streptozotocin-induced) transplanted with human pancreatic islet cells.[8]
-
Dosing Regimen: Harmine is administered to the mice, and its effects on the transplanted human β-cells are evaluated.
-
Efficacy Endpoints:
-
β-cell Number: Quantified through histological analysis of the transplanted islets.
-
Blood Glucose Levels: Monitored to assess the restoration of glycemic control.[8]
-
GLP-1 Receptor Agonist (Liraglutide) Clinical Trial in Type 1 Diabetes
-
Study Population: Humans with established Type 1 Diabetes.
-
Dosing Regimen: Liraglutide administered subcutaneously, typically at a dose of 1.8 mg daily.[9]
-
Efficacy Endpoints:
-
Glycemic Control: Measured by changes in Hemoglobin A1c (HbA1c).
-
Body Weight: Assessed as a secondary outcome.
-
Insulin Dosage: Total daily insulin requirements are monitored.[9]
-
SGLT2 Inhibitor (Sotagliflozin) Clinical Trial in Type 1 Diabetes
-
Study Population: Adult patients with Type 1 Diabetes.
-
Dosing Regimen: Oral administration of sotagliflozin as an adjunct to insulin therapy.
-
Efficacy Endpoints:
Conclusion
This compound represents a promising, targeted approach to treating Type 1 diabetes by directly addressing the underlying loss of β-cells. Its high selectivity for DYRK1A may offer a more favorable safety profile compared to less selective inhibitors like harmine. While GLP-1 receptor agonists and SGLT2 inhibitors have shown benefits as adjunct therapies in improving glycemic control and reducing body weight in Type 1 diabetes, they do not address the fundamental issue of β-cell destruction. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of diabetes treatment. The detailed experimental protocols provided herein serve as a valuable resource for researchers designing future studies in this critical area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucagon-like peptide-1 receptor agonists and type 1 diabetes: a potential game changer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diabetes.co.uk [diabetes.co.uk]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. SGLT2 Inhibitors in the Management of Type 1 Diabetes (T1D): An Update on Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hopkinsdiabetesinfo.org [hopkinsdiabetesinfo.org]
- 13. breakthrought1d.org [breakthrought1d.org]
- 14. Type 1 Diabetes Mellitus Treatment & Management: Approach Considerations, Self-Monitoring of Glucose Levels, Continuous Glucose Monitoring [emedicine.medscape.com]
- 15. Insulin for type 1 diabetes - NHS [nhs.uk]
- 16. Treatment for type 1 diabetes - NHS [nhs.uk]
- 17. Kinetics of functional beta cell mass decay in a diphtheria toxin receptor mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
GNF2133's On-Target Efficacy in Beta-Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GNF2133, a potent and selective DYRK1A inhibitor, and its on-target effects on pancreatic beta-cells. The primary focus is to objectively compare its performance with alternative compounds, supported by experimental data, to aid researchers in the field of diabetes and beta-cell regeneration.
Executive Summary
This compound has emerged as a promising small molecule for inducing beta-cell proliferation, a key strategy for restoring beta-cell mass in diabetic patients. Its high potency and selectivity for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) offer a potential therapeutic advantage. This guide compares this compound with other well-studied DYRK1A inhibitors, namely harmine and GNF4877, which also exhibits GSK3β inhibition. The comparison covers their inhibitory concentrations, effects on beta-cell proliferation, and the underlying signaling pathways.
Performance Comparison
The following table summarizes the key performance indicators of this compound and its alternatives based on available preclinical data.
| Compound | Target(s) | IC50 (DYRK1A) | IC50 (GSK3β) | Beta-Cell Proliferation (Human Islets) |
| This compound | DYRK1A | 6.2 nM | >50,000 nM | Demonstrated to proliferate both rodent and human β-cells[1] |
| GNF4877 | DYRK1A, GSK3β | 6 nM | 16 nM | 20-fold increase in Ki67+ insulin+ cells[2] |
| Harmine | DYRK1A | 33-80 nM | Not reported | ~0.25-2.5% (in vitro)[3][4], 0.8-2% (in vivo)[3][5] |
Signaling Pathways and Mechanism of Action
The primary mechanism by which these compounds induce beta-cell proliferation is through the inhibition of DYRK1A. DYRK1A is a kinase that phosphorylates and regulates the localization and activity of several key transcription factors involved in cell cycle control.
Caption: this compound-mediated DYRK1A inhibition promotes beta-cell proliferation.
In a quiescent state, DYRK1A phosphorylates Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their nuclear export and inactivation.[6] this compound, by inhibiting DYRK1A, prevents this phosphorylation, allowing NFAT to accumulate in the nucleus and promote the transcription of genes involved in cell cycle progression.[2]
Furthermore, DYRK1A is known to maintain the repressive DREAM (Dimerization partner, Retinoblastoma-like, E2F4, and MuvB) complex, which enforces cell quiescence.[7] Inhibition of DYRK1A by compounds like this compound is proposed to disrupt the DREAM complex, leading to the formation of the pro-proliferative MMB (Myb-MuvB) complex, further contributing to beta-cell cycle entry and division.[7]
Experimental Protocols
In Vitro Beta-Cell Proliferation Assay (Human Islets)
This protocol is a generalized representation based on common methodologies for assessing beta-cell proliferation in response to small molecules.
Caption: Workflow for in vitro beta-cell proliferation assay.
Methodology:
-
Islet Culture and Treatment: Human islets are cultured in appropriate media and treated with varying concentrations of this compound, GNF4877, or harmine for a specified period (e.g., 72 hours).
-
Proliferation Labeling: A thymidine analog, such as 5-ethynyl-2'-deoxyuridine (EdU), is added to the culture medium to be incorporated into the DNA of proliferating cells. Alternatively, the proliferation marker Ki67 can be detected by immunostaining.
-
Immunofluorescence Staining: After treatment, islets are fixed, permeabilized, and stained. A "click" reaction is used to detect EdU incorporation with a fluorescent azide. Co-staining with antibodies against insulin or C-peptide is performed to identify beta-cells. DAPI is used to counterstain nuclei.
-
Imaging and Analysis: High-content imaging systems are used to capture fluorescent images. Automated image analysis is then performed to quantify the percentage of beta-cells that are positive for the proliferation marker (EdU or Ki67).
In Vivo Beta-Cell Proliferation Models
Animal models are crucial for evaluating the in vivo efficacy and safety of compounds like this compound.
Caption: In vivo models for assessing beta-cell proliferation.
Methodologies:
-
Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) Mouse Model: This model allows for the inducible ablation of beta-cells. This compound was administered to these mice, and subsequent analysis of pancreatic tissue showed a significant, dose-dependent improvement in glucose disposal and insulin secretion, indicative of beta-cell regeneration.[1][8]
-
Human Islet Xenograft Model in Immunodeficient Mice (e.g., NSG): Human islets are transplanted into immunodeficient mice. The mice are then treated with the test compounds. This model allows for the direct assessment of the compound's effect on human beta-cell proliferation in an in vivo environment. For instance, GNF4877 treatment in this model resulted in increased BrdU incorporation in insulin-positive cells within the graft.[2] Harmine has also been shown to induce human beta-cell proliferation in this model.[5]
Conclusion
This compound is a highly potent and selective DYRK1A inhibitor that effectively promotes beta-cell proliferation. Its selectivity for DYRK1A over other kinases like GSK3β distinguishes it from dual inhibitors such as GNF4877, which may have broader off-target effects. While quantitative data for this compound's proliferative capacity in human islets is not as extensively published as for harmine or GNF4877, its potent IC50 and demonstrated efficacy in preclinical models make it a compelling candidate for further investigation in the development of regenerative therapies for diabetes. The detailed experimental protocols provided herein offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of this compound and other DYRK1A inhibitors.
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Effects of Harmine on β-cell Function and Proliferation in Standardized Human Islets Using 3D High-Content Confocal Imaging and Automated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of human pancreatic beta cell replication by inhibitors of dual specificity tyrosine regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GNF2133 in Combination with GLP-1 Receptor Agonists: A New Frontier in Diabetes Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of diabetes therapy is continually evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways. This guide provides a comprehensive comparison of the novel DYRK1A inhibitor, GNF2133, as a monotherapy and in potential combination with glucagon-like peptide-1 (GLP-1) receptor agonists. The focus is on the synergistic potential to enhance pancreatic β-cell proliferation and improve glycemic control, supported by experimental data.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1] In the context of diabetes, the inhibition of DYRK1A has emerged as a promising strategy to induce the proliferation of pancreatic β-cells, addressing the core deficit of functional β-cell mass in both type 1 and type 2 diabetes.[1][2] By blocking DYRK1A, this compound promotes the nuclear translocation of NFAT (nuclear factor of activated T-cells) transcription factors, which in turn activate cell cycle progression and stimulate β-cell division.[3]
Established and Investigated Combination Therapies in Diabetes
The standard of care for type 2 diabetes often involves a stepwise approach, starting with metformin and adding other agents as needed.[4] Combination therapies are designed to leverage different mechanisms of action to achieve better glycemic control.[4] GLP-1 receptor agonists, such as exenatide, are an established class of injectable drugs that enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety.[5] The potential synergy between a β-cell-proliferating agent like this compound and an insulinotropic and glucose-sensitizing agent like a GLP-1 receptor agonist presents a compelling therapeutic rationale.
Comparative Efficacy: this compound Monotherapy vs. Combination Therapy
While direct clinical or preclinical studies combining this compound with a GLP-1 receptor agonist are not yet published, a pivotal study has demonstrated a strong synergistic effect on human β-cell proliferation when a GLP-1 receptor agonist is combined with another DYRK1A inhibitor, harmine. The study highlights that this synergy is a class effect for both DYRK1A inhibitors and GLP-1 receptor agonists, providing a strong basis for the potential of a this compound-GLP-1 agonist combination.[5][6]
In Vitro β-Cell Proliferation
Studies on human islets have shown that while DYRK1A inhibitors alone can modestly increase β-cell proliferation, the addition of a GLP-1 receptor agonist leads to a significant and synergistic increase in the percentage of proliferating β-cells, as measured by Ki67 staining.
| Treatment Group | Mean Human β-Cell Proliferation (% Ki67+ cells) | Fold Increase vs. Control |
| Control (DMSO) | ~0.2% | 1x |
| This compound (in vitro, rodent/human β-cells) | Data indicates proliferation, specific % not provided.[1] | - |
| Harmine (DYRK1A inhibitor) | ~2.0%[5] | ~10x |
| Exendin-4 (GLP-1 agonist) | ~0.5%[7] | ~2.5x |
| Harmine + Exendin-4 | ~5-6% [5] | ~25-30x |
In Vivo Glycemic Control and β-Cell Mass
In vivo studies in mouse models of diabetes provide further evidence for the potential of this combination therapy. This compound as a monotherapy has been shown to improve glucose disposal and increase insulin secretion in a dose-dependent manner in RIP-DTA (rat insulin promoter-diphtheria toxin A) mice, a model of β-cell ablation.[1] The combination of a DYRK1A inhibitor and a GLP-1 agonist has demonstrated the ability to expand human β-cell mass in vivo after transplantation into immunodeficient mice.[7]
| Treatment Group | Animal Model | Key Outcomes |
| This compound (3, 10, 30 mg/kg) | RIP-DTA Mice | Significantly improved glucose disposal and increased insulin secretion.[8] |
| Harmine + Exendin-4 | Human islet xenograft in diabetic mice | 7-fold increase in human β-cell volume after 3 months; reversal of diabetes.[7] |
| Metformin + Exenatide + Pioglitazone | Patients with T2D | Marked improvement in insulin sensitivity and β-cell function.[9] |
Signaling Pathways and Experimental Workflows
The synergistic effect of combining a DYRK1A inhibitor with a GLP-1 receptor agonist is rooted in the convergence of their respective signaling pathways.
Synergistic Signaling for β-Cell Proliferation
Caption: Synergistic signaling of this compound and GLP-1 agonists on β-cell proliferation.
General Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of β-cell regeneration therapies.
Detailed Experimental Protocols
In Vitro Human Islet Proliferation Assay
-
Islet Culture: Human islets are dispersed into single cells and cultured in standard media.[10]
-
Treatment: Cells are treated with the test compounds (e.g., this compound, GLP-1 agonist, or combination) or vehicle control (DMSO) for a period of 96 hours.[10]
-
Immunolabeling: After treatment, cells are fixed and permeabilized. They are then incubated with primary antibodies against insulin (to identify β-cells) and a proliferation marker like Ki67.[10]
-
Quantification: Cells are subsequently stained with fluorescently labeled secondary antibodies. The percentage of insulin-positive cells that are also positive for Ki67 is quantified using high-content imaging or flow cytometry.[10][11]
In Vivo Diabetes Mouse Model and Islet Xenograft
-
Model Induction: Diabetes is induced in immunodeficient mice (e.g., NOD-scid or Rag1-/-) using streptozotocin (STZ) to ablate endogenous β-cells. Another model that can be used is the RIP-DTA mouse, where β-cell loss is inducible.[12][13]
-
Human Islet Transplantation: A known number of human islets are transplanted under the kidney capsule of the diabetic mice.[7]
-
Treatment Administration: Once blood glucose levels stabilize, mice are randomized into treatment groups and receive daily administrations of the compounds via oral gavage (for this compound) or subcutaneous injection (for GLP-1 agonists) for a specified duration (e.g., 4-12 weeks).[7][8]
-
Metabolic Monitoring: Blood glucose and body weight are monitored regularly. Plasma samples can be collected to measure human insulin levels.[7]
-
Endpoint Analysis: At the end of the study, the kidney bearing the human islet graft is harvested, fixed, and sectioned. Immunohistochemical analysis is performed to quantify human β-cell mass (insulin staining area) and proliferation (Ki67/insulin co-staining).[7]
Conclusion and Future Directions
The preclinical data strongly suggest that combining a DYRK1A inhibitor like this compound with a GLP-1 receptor agonist could be a highly effective strategy for diabetes therapy. This combination has the potential to not only improve glycemic control through the established mechanisms of GLP-1 agonists but also to address the underlying loss of β-cell mass by synergistically promoting β-cell regeneration.
Further research is warranted to confirm these findings using this compound specifically in combination studies. Optimizing dosing and treatment duration, as well as a thorough evaluation of long-term safety and efficacy in more advanced preclinical models, will be crucial next steps in the development of this promising therapeutic approach. The exploration of triple-combination therapies, potentially including metformin, could offer even more comprehensive control over the multifaceted pathophysiology of diabetes.[9]
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dysregulation of β-Cell Proliferation in Diabetes: Possibilities of Combination Therapy in the Development of a Comprehensive Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perfecting the Puzzle of Pathophysiology: Exploring Combination Therapy in the Treatment of Type 2 Diabetes [mdpi.com]
- 5. GLP-1 receptor agonists synergize with DYRK1A inhibitors to potentiate functional human β cell regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FGF21 contributes to metabolic improvements elicited by combination therapy with exenatide and pioglitazone in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GLP-1 receptor agonists synergize with DYRK1A inhibitors to potentiate functional human β cell regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of functional beta cell mass decay in a diphtheria toxin receptor mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of GNF2133
This document provides comprehensive guidance on the proper handling and disposal of GNF2133, a potent and selective DYRK1A inhibitor. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
This compound: Chemical and Safety Profile
This compound is a 6-azaindole derivative investigated for its potential in treating Type 1 Diabetes by promoting β-cell proliferation.[1][2] As a bioactive small molecule, it should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, its classification as a potent kinase inhibitor necessitates cautious handling and disposal as a hazardous chemical waste.
Quantitative Data Summary:
The following tables summarize the key quantitative parameters of this compound based on available research.
| Parameter | Value | Target/System |
| IC₅₀ (Inhibitory Conc.) | 6.2 nM (0.0062 µM) | DYRK1A Kinase |
| IC₅₀ (Inhibitory Conc.) | >50 µM | GSK3β Kinase |
| Oral Bioavailability | 22.3% | In CD-1 Mice |
| Purity | >98% (typical) | Chemical analysis |
| Molecular Weight | 434.53 g/mol | |
| Molecular Formula | C₂₄H₃₀N₆O₂ | |
| Sources:[3] |
Storage Conditions:
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
| Sources:[3] |
This compound Disposal Workflow
The proper disposal of this compound, like all laboratory chemicals, must be handled systematically to ensure safety and regulatory compliance. Never dispose of this compound down the drain or in regular trash.[4][5] The following workflow outlines the required step-by-step procedure.
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
